3-Hydroxybenzoyl chloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNWJUOJZVWDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513520 | |
| Record name | 3-Hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40812-76-8 | |
| Record name | 3-Hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties and Synthesis of 3-Hydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of 3-Hydroxybenzoyl chloride, a bifunctional organic compound of interest in synthetic chemistry and drug development. This guide summarizes its core physicochemical properties, discusses the inherent challenges in its synthesis due to its reactive nature, and outlines a representative synthetic protocol.
Core Physicochemical Properties
This compound (CAS No: 40812-76-8) is a derivative of benzoic acid containing both a reactive acyl chloride and a nucleophilic hydroxyl group.[1][2] This dual functionality dictates its chemical behavior and synthetic utility. Its properties are summarized below.
Identifiers and Molecular Characteristics
The fundamental molecular identifiers and structural properties are presented in the table below.
| Property | Value | Citation |
| CAS Number | 40812-76-8 | [1][2] |
| Molecular Formula | C₇H₅ClO₂ | [1][2] |
| Molecular Weight | 156.56 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)O)C(=O)Cl | [2] |
| InChI Key | DFNWJUOJZVWDRT-UHFFFAOYSA-N | [2] |
Computed Physicochemical Data
| Property | Computed Value | Citation |
| XLogP3 (Lipophilicity) | 2.5 | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 155.9978071 Da | [2] |
| Complexity | 136 | [2] |
Reactivity and Synthesis Challenges
The primary challenge in handling and synthesizing this compound lies in the competing reactivity of its two functional groups. The acyl chloride is a potent electrophile, making the molecule an excellent acylating agent.[3] However, the phenolic hydroxyl group is nucleophilic and can react with the acyl chloride of another molecule, leading to undesirable side reactions such as polymerization.[3]
This inherent instability means that the direct conversion of 3-hydroxybenzoic acid to the corresponding acyl chloride using standard chlorinating agents (e.g., thionyl chloride) is problematic.[3][4] To overcome this, a protection-deprotection strategy is the recommended approach in organic synthesis.[3][4]
References
3-Hydroxybenzoyl chloride CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybenzoyl chloride, a reactive acyl chloride, serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. Its chemical structure, featuring both a hydroxyl group and a highly reactive acyl chloride on a benzene (B151609) ring, allows for diverse chemical modifications, making it a versatile building block for medicinal chemists and researchers. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and applications in drug discovery.
Core Chemical Properties
CAS Number: 40812-76-8[1] Molecular Formula: C₇H₅ClO₂[1]
The presence of the electron-withdrawing acyl chloride group and the electron-donating hydroxyl group on the aromatic ring influences its reactivity and physicochemical properties.
| Property | Value | Reference |
| Molecular Weight | 156.57 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like ethers, and chlorinated hydrocarbons. Reacts with protic solvents like water and alcohols. | Inferred from related compounds |
Synthesis of this compound
The primary method for the synthesis of this compound involves the chlorination of 3-hydroxybenzoic acid. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The hydroxyl group can be protected prior to chlorination to prevent unwanted side reactions, followed by a deprotection step.
Experimental Protocol: Synthesis from 3-Hydroxybenzoic Acid
This protocol is based on analogous preparations of similar hydroxybenzoyl chlorides.[2]
Materials:
-
3-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous inert solvent (e.g., toluene, dichloromethane)
-
Anhydrous workup solvents (e.g., hexane)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 3-hydroxybenzoic acid in an excess of the anhydrous inert solvent.
-
Add a catalytic amount of anhydrous DMF to the suspension.
-
Slowly add thionyl chloride (or oxalyl chloride) dropwise to the stirred suspension at room temperature. An exothermic reaction may occur, which can be controlled with an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable anhydrous solvent system (e.g., dichloromethane/hexane).
Caption: Synthesis of this compound from 3-hydroxybenzoic acid.
Reactivity and Chemical Transformations
The acyl chloride functional group of this compound is highly electrophilic and readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.
-
Esterification: Reacts with alcohols to form the corresponding esters.
-
Amidation: Reacts with primary and secondary amines to form amides.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
-
Reaction with Hydrazines: Reacts with hydrazine (B178648) to form 3-hydroxybenzoylhydrazide, a key precursor for the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles.
The hydroxyl group can also participate in reactions, and its reactivity can be modulated by the reaction conditions. For certain transformations, protection of the hydroxyl group may be necessary to achieve the desired selectivity.
Applications in Drug Discovery and Development
Hydroxybenzoyl moieties are present in a wide range of biologically active molecules. This compound serves as a valuable starting material for the synthesis of various pharmaceutical ingredients and research compounds.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] this compound is a key precursor in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
The general synthetic route involves the initial reaction of this compound with hydrazine to form 3-hydroxybenzoylhydrazide. This intermediate is then cyclized with various reagents, such as carboxylic acids or their derivatives, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), to yield the desired 1,3,4-oxadiazole.[4]
Caption: General synthesis of 1,3,4-oxadiazoles from this compound.
Precursor for Bioactive Molecules
The 3-hydroxybenzoyl scaffold is a feature in various molecules with demonstrated biological activity. For instance, derivatives of hydroxybenzoic acids have been investigated for their antioxidant, anticancer, and anti-inflammatory properties.[7] By providing a reactive handle for chemical elaboration, this compound facilitates the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs.
Safety and Handling
As an acyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. The following safety precautions are based on the known hazards of similar chemicals like 3-chlorobenzoyl chloride and benzoyl chloride.[8]
| Hazard | Precaution |
| Corrosivity | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |
| Moisture Sensitivity | Reacts with water and moisture to produce hydrochloric acid. Handle in a dry, inert atmosphere (e.g., under nitrogen or argon) and store in a tightly sealed container in a cool, dry place. |
| Inhalation Toxicity | May cause respiratory irritation. Use in a well-ventilated area or a chemical fume hood. |
| Reactivity | Reacts exothermically with water, alcohols, and amines. Avoid contact with incompatible materials. |
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry and drug discovery. Its dual functionality allows for the construction of complex molecules with a wide range of biological activities. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.
References
- 1. This compound | C7H5ClO2 | CID 12940312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectral Characteristics of 3-Hydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 3-hydroxybenzoyl chloride, a key intermediate in organic synthesis. Due to a scarcity of publicly available experimental spectra for this specific compound, this document focuses on predicted spectral characteristics based on its chemical structure and data from analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Properties
This compound is an acyl chloride derivative of benzoic acid, featuring a hydroxyl group at the meta position. Its reactivity is dominated by the electrophilic acyl chloride group, making it a valuable reagent for introducing the 3-hydroxybenzoyl moiety into various molecular scaffolds.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅ClO₂[1] |
| Molecular Weight | 156.56 g/mol [1] |
| CAS Number | 40812-76-8[1] |
Predicted Spectral Data
The following tables summarize the expected quantitative data for the NMR, IR, and Mass Spectra of this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing acyl chloride group and the electron-donating hydroxyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH |
| ~7.8 - 8.0 | Doublet of doublets | 1H | Aromatic Proton (H-6) |
| ~7.6 - 7.8 | Triplet | 1H | Aromatic Proton (H-5) |
| ~7.3 - 7.5 | Doublet of doublets | 1H | Aromatic Proton (H-4) |
| ~7.1 - 7.3 | Triplet | 1H | Aromatic Proton (H-2) |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C =O (Acyl Chloride) |
| ~155 - 158 | C -OH (Aromatic) |
| ~135 - 138 | C -COCl (Aromatic) |
| ~130 - 133 | Aromatic C H |
| ~122 - 125 | Aromatic C H |
| ~118 - 121 | Aromatic C H |
| ~115 - 118 | Aromatic C H |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl and hydroxyl functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H Stretch (Phenolic) |
| ~3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| ~1770 - 1810 | Strong | C=O Stretch (Acyl Chloride)[2] |
| ~1600, ~1475 | Medium to Strong | C=C Stretch (Aromatic Ring) |
| ~1200 - 1300 | Strong | C-O Stretch (Phenolic) |
| ~800 - 900 | Medium | C-Cl Stretch |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to produce a molecular ion peak, along with characteristic fragment ions resulting from the loss of chlorine and the carbonyl group.
| Predicted m/z | Relative Intensity | Assignment |
| 156/158 | High | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |
| 121 | Medium | [M-Cl]⁺ |
| 93 | High | [M-COCl]⁺ |
| 65 | Medium | [C₅H₅]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectral data for this compound.
NMR Spectroscopy
3.1.1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
3.1.2. Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
3.2.2. Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid in a volatile solvent like methylene (B1212753) chloride.[3]
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]
3.2.3. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Place the prepared sample (ATR or thin film on a salt plate) into the sample compartment.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or clean salt plate and subtract it from the sample spectrum.
Mass Spectrometry
3.3.1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.
3.3.2. Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an electron ionization source, often coupled with a Gas Chromatograph (GC-MS).
-
Introduce the sample into the ion source.
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for NMR spectral acquisition.
Caption: Workflow for IR spectral acquisition using ATR.
Caption: Workflow for Mass Spectrometry analysis via EI.
References
Navigating the Stability of 3-Hydroxybenzoyl Chloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the shelf life and optimal storage conditions for 3-Hydroxybenzoyl chloride, a crucial reagent for researchers, scientists, and professionals in drug development. This document outlines the compound's stability profile, provides detailed experimental protocols for stability assessment, and illustrates key handling and reaction pathways.
Understanding the Stability of this compound
This compound is a reactive acyl chloride that is highly susceptible to hydrolysis. Its shelf life is critically dependent on storage conditions, primarily the exclusion of atmospheric moisture. While specific quantitative shelf-life data is not extensively published and is highly dependent on the purity and handling of a specific batch, a general understanding of its stability can be summarized. The primary degradation pathway is the hydrolysis of the acyl chloride group to the corresponding carboxylic acid, 3-hydroxybenzoic acid, with the concomitant release of hydrogen chloride gas.
Table 1: Recommended Storage Conditions and Expected Stability of this compound
| Parameter | Recommended Condition | Rationale | Expected Stability Outcome |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions. | Prolonged shelf life compared to room temperature storage. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen. | Significantly minimizes hydrolysis and potential oxidation. |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap | Protects from moisture ingress and light. PTFE liner provides chemical resistance. | Maintains integrity of the compound by preventing degradation from external factors. |
| Handling | In a glovebox or under a continuous stream of inert gas | Minimizes exposure to atmospheric moisture during use. | Preserves the purity of the reagent for use in sensitive reactions. |
Table 2: Factors Influencing the Degradation of this compound
| Factor | Impact on Stability | Primary Degradation Product |
| Moisture | High | Rapid hydrolysis of the acyl chloride. |
| Elevated Temperature | Moderate | Can accelerate the rate of degradation. |
| Light | Low to Moderate | May promote gradual decomposition over long-term storage. |
| Incompatible Materials | High | Reacts with alcohols, amines, and strong bases. |
Experimental Protocols for Stability Assessment
To determine the shelf life and assess the stability of a given batch of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Protocol 1: HPLC Method for Stability Testing of this compound
This protocol outlines a reverse-phase HPLC method to separate and quantify this compound from its primary degradant, 3-hydroxybenzoic acid.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Reference standards for this compound and 3-hydroxybenzoic acid
-
Anhydrous solvent for sample preparation (e.g., anhydrous acetonitrile)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 20% acetonitrile and ramp up to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
All sample manipulations should be performed in a dry, inert atmosphere (e.g., a glovebox).
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Prepare a stock solution of the reference standard for 3-hydroxybenzoic acid in acetonitrile.
-
Create a mixed standard solution containing both compounds to verify peak separation and resolution.
-
For stability samples, accurately weigh a portion of the this compound stored under the test conditions and dissolve it in a known volume of anhydrous acetonitrile.
4. Data Analysis:
-
The percentage of this compound remaining at each time point is calculated by comparing its peak area to the initial peak area (time zero).
-
The increase in the peak area of 3-hydroxybenzoic acid can be used to monitor the extent of degradation.
Protocol 2: Accelerated Stability Study
This protocol describes an accelerated stability study to predict the long-term stability of this compound.
1. Study Design:
-
Store aliquots of a single batch of this compound under various stress conditions in tightly sealed vials under an inert atmosphere.
-
Temperature Conditions: 25°C/60% Relative Humidity (RH), 40°C/75% RH.
-
Time Points: 0, 1, 3, and 6 months.
2. Procedure:
-
At each time point, remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening in an inert atmosphere.
-
Prepare a sample for HPLC analysis according to Protocol 1.
-
Analyze the sample by HPLC to determine the concentration of this compound and 3-hydroxybenzoic acid.
3. Evaluation:
-
Plot the percentage of remaining this compound against time for each condition.
-
The data from the accelerated conditions can be used to model the degradation kinetics and estimate the shelf life at the recommended storage temperature (2-8°C).
Visualizing Workflows and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Caption: Workflow for handling moisture-sensitive this compound.
Caption: General acylation reaction using this compound.
Synthesis of 3-Hydroxybenzoyl chloride from 3-hydroxybenzoic acid
Abstract: This technical guide provides an in-depth overview of the synthetic pathway for producing 3-hydroxybenzoyl chloride from 3-hydroxybenzoic acid. Due to the reactivity of the phenolic hydroxyl group, a direct conversion is not feasible. Therefore, this document details a robust two-step process involving the protection of the hydroxyl group via acetylation, followed by the conversion of the resulting 3-acetoxybenzoic acid to 3-acetoxybenzoyl chloride. The guide includes detailed experimental protocols, quantitative data, reaction mechanisms, and essential safety information. The challenges and considerations for the deprotection of the acetyl group to yield the target compound, this compound, are also discussed. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both a reactive acyl chloride and a nucleophilic hydroxyl group, makes it a versatile building block. However, the synthesis of this compound is complicated by the presence of the phenolic hydroxyl group, which can react with common chlorinating agents. To circumvent this issue, a protection-deprotection strategy is employed. The most common and efficient approach involves the acetylation of the hydroxyl group of 3-hydroxybenzoic acid, followed by the chlorination of the carboxylic acid moiety. The resulting 3-acetoxybenzoyl chloride is a more stable and synthetically useful intermediate.
This guide will provide a comprehensive overview of this synthetic route, with a focus on practical experimental procedures and relevant data.
Overall Synthetic Strategy
The synthesis of this compound from 3-hydroxybenzoic acid is a multi-step process that can be summarized as follows:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of 3-hydroxybenzoic acid is protected as an acetate (B1210297) ester to prevent its reaction with the chlorinating agent in the subsequent step. This is typically achieved by reacting 3-hydroxybenzoic acid with acetic anhydride.
-
Formation of the Acyl Chloride: The carboxylic acid group of 3-acetoxybenzoic acid is then converted to an acyl chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This yields the stable intermediate, 3-acetoxybenzoyl chloride.
-
Deprotection of the Hydroxyl Group (Optional and Challenging): The final step, if this compound is the desired end product, is the selective removal of the acetyl protecting group. This step is challenging due to the high reactivity of the acyl chloride functional group, which is prone to hydrolysis. In many synthetic applications, 3-acetoxybenzoyl chloride is used directly, and the deprotection is carried out at a later stage in the overall synthetic sequence.
Data Presentation
Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | White crystalline powder | 201-204 | - | 99-06-9 |
| 3-Acetoxybenzoic Acid | C₉H₈O₄ | 180.16 | White solid | 130-133 | - | 6304-89-8 |
| 3-Acetoxybenzoyl Chloride | C₉H₇ClO₃ | 198.60 | Liquid | - | - | 16446-73-4[1] |
| This compound | C₇H₅ClO₂ | 156.57 | - | - | - | 40812-76-8[2][3] |
Reaction Conditions and Yields
| Reaction Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Acetylation | 3-Hydroxybenzoic Acid | Acetic Anhydride, cat. H₂SO₄ | None | 50-60 | 15 min | >90 |
| Chlorination (Method A) | 3-Acetoxybenzoic Acid | Thionyl Chloride (SOCl₂) | Toluene or neat | Reflux (approx. 77) | 1-4 h | ~98[4] |
| Chlorination (Method B) | 3-Acetoxybenzoic Acid | Oxalyl Chloride ((COCl)₂), cat. DMF | Dichloromethane (DCM) | Room Temperature | < 1 h | High |
Experimental Protocols
Step 1: Synthesis of 3-Acetoxybenzoic Acid
This procedure is adapted from a similar synthesis of 4-acetoxybenzoic acid[5].
Materials:
-
3-Hydroxybenzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
In a conical flask, combine 10.0 g of dry 3-hydroxybenzoic acid with 15 mL of acetic anhydride.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Gently swirl the flask to ensure thorough mixing.
-
Warm the mixture on a water bath to approximately 50-60°C for 15 minutes, with occasional stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add 150 mL of cold deionized water to the flask with stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the solid precipitate by vacuum filtration and wash it with cold deionized water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-acetoxybenzoic acid as white needle-like crystals.
-
Dry the product in a desiccator.
Step 2: Synthesis of 3-Acetoxybenzoyl Chloride
Two common methods for this conversion are provided below.
Materials:
-
3-Acetoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place 10.0 g of dry 3-acetoxybenzoic acid.
-
Add 20 mL of thionyl chloride (an excess). Toluene can be used as a solvent if desired[4].
-
Heat the mixture to reflux (approximately 77°C for neat thionyl chloride) for 1-4 hours. The reaction is complete when the evolution of gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 3-acetoxybenzoyl chloride can be purified by fractional distillation under high vacuum[6].
This method is often preferred for its milder reaction conditions.
Materials:
-
3-Acetoxybenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen), dissolve 10.0 g of 3-acetoxybenzoic acid in 100 mL of anhydrous DCM in a round-bottom flask.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add a slight excess of oxalyl chloride (e.g., 1.1-1.2 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete in under an hour, as indicated by the cessation of gas evolution (CO and CO₂).
-
The resulting solution of 3-acetoxybenzoyl chloride in DCM can often be used directly in subsequent reactions. Alternatively, the solvent can be removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Step 3: Synthesis of this compound (Considerations)
The direct isolation of this compound is challenging due to its instability. The acyl chloride is highly susceptible to hydrolysis and polymerization. If required, a potential approach would be the low-temperature hydrolysis of the acetyl group of 3-acetoxybenzoyl chloride under strictly anhydrous acidic conditions. However, this is not a standard or well-documented procedure and would require significant optimization.
For most synthetic purposes, it is advisable to use 3-acetoxybenzoyl chloride as the acylating agent and perform the deprotection of the hydroxyl group on the final, more stable product.
Mandatory Visualizations
Reaction Pathway
Caption: Overall synthetic pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 3-acetoxybenzoyl chloride.
Mechanism of Chlorination with Thionyl Chloride
Caption: Simplified mechanism for the reaction of a carboxylic acid with thionyl chloride.
Mechanism of Chlorination with Oxalyl Chloride and DMF
Caption: Catalytic cycle for the formation of an acid chloride using oxalyl chloride and DMF.
Safety Precautions
The synthesis of this compound and its intermediates involves the use of hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic[7]. It reacts violently with water, releasing toxic gases (HCl and SO₂)[8][9]. It can cause severe burns to the skin, eyes, and respiratory tract[8]. Handle with extreme care under anhydrous conditions.
-
Oxalyl Chloride ((COCl)₂): Corrosive and toxic if inhaled. It also reacts with water to produce toxic gases. It is a lachrymator.
-
Acetic Anhydride: Corrosive and a lachrymator. Causes burns upon contact.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns.
Always have appropriate spill kits and emergency procedures in place when working with these reagents.
Conclusion
The synthesis of this compound is effectively achieved through a two-step process involving the protection of the hydroxyl group of 3-hydroxybenzoic acid as an acetate ester, followed by the conversion of the carboxylic acid to an acyl chloride. The resulting 3-acetoxybenzoyl chloride is a stable and versatile intermediate that can be used in a wide range of synthetic applications. While the direct isolation of this compound is challenging due to its instability, the use of its protected form provides a practical and efficient route for the introduction of the 3-hydroxybenzoyl moiety into target molecules. Researchers should exercise caution and adhere to strict safety protocols when handling the hazardous reagents involved in this synthesis.
References
- 1. 3-(Acetoxy)benzoyl chloride 97 16446-73-4 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C7H5ClO2 | CID 12940312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105967986A - 3-hydroxyacetophenone synthesis method - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6051732A - Process for the preparation of 3-acetoxy-2-methylbenzoyl chloride - Google Patents [patents.google.com]
- 7. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. westliberty.edu [westliberty.edu]
Solubility of 3-Hydroxybenzoyl Chloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-hydroxybenzoyl chloride in various organic solvents. Due to the compound's reactivity, particularly its susceptibility to hydrolysis and alcoholysis, this guide emphasizes qualitative solubility in aprotic solvents and provides detailed experimental protocols for its safe handling and determination of solubility. This document is intended for professionals in research, and drug development who require a thorough understanding of this reagent's behavior in solution.
Physicochemical Properties of this compound
This compound is a bifunctional organic molecule containing both a reactive acyl chloride group and a phenolic hydroxyl group. These functional groups dictate its solubility and reactivity profile.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClO₂ | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available |
Qualitative Solubility Profile
Inference from Structurally Similar Compounds:
-
Benzoyl Chloride: This related acyl chloride is miscible with or soluble in a wide range of aprotic organic solvents, including ether, chloroform, benzene, and carbon disulfide.[2][3] It reacts with protic solvents like water and alcohols.[2][4]
-
3-Hydroxybenzoic Acid: The parent carboxylic acid is soluble in polar organic solvents such as ethanol, acetone, and ether.[5]
Based on these analogs, this compound is expected to be soluble in a variety of aprotic organic solvents, particularly those that can engage in dipole-dipole interactions and hydrogen bonding with the hydroxyl group. Its reactivity with protic solvents will lead to decomposition rather than simple dissolution.
Table of Expected Qualitative Solubility:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Reactivity |
| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, N,N-Dimethylformamide (DMF) | Soluble to Highly Soluble | The polar nature of these solvents is expected to effectively solvate the polar functional groups of this compound. These are generally good solvents for reactions involving acyl chlorides, provided they are anhydrous. |
| Aprotic Nonpolar | Benzene, Toluene (B28343), Hexane (B92381) | Soluble to Sparingly Soluble | Benzene and toluene are likely to be effective solvents due to the aromatic nature of the solute.[2] Solubility in aliphatic hydrocarbons like hexane is expected to be lower. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These are common, inert solvents for reactions with acyl chlorides. |
| Ethers | Diethyl ether, Dioxane | Soluble | Ethers are good general solvents for many organic compounds and are compatible with the acyl chloride functionality.[2][3] |
| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive (Not Soluble) | This compound will react with water to form 3-hydroxybenzoic acid and hydrochloric acid.[6][7] It will react with alcohols to form the corresponding esters.[4] |
Experimental Protocol for Solubility Determination
Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to determine its solubility in a given organic solvent. The following method is a general guideline that can be adapted for specific laboratory conditions.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Small, dry, sealable glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Analytical balance
-
Inert gas supply (e.g., nitrogen or argon)
-
Syringes and needles
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture. The selected solvent must be anhydrous.
-
Initial Qualitative Assessment:
-
To a dry vial containing a small magnetic stir bar, add approximately 1 mL of the anhydrous solvent.
-
While stirring under an inert atmosphere, add a small, accurately weighed amount (e.g., 5-10 mg) of this compound.
-
Observe for complete dissolution at room temperature. If it dissolves, the compound is considered soluble.
-
-
Semi-Quantitative Determination (Gravimetric Method):
-
If the compound is soluble in the initial assessment, continue to add accurately weighed portions of this compound to the stirred solution at a constant temperature until a saturated solution is formed (i.e., solid material remains undissolved for an extended period).
-
Allow the saturated solution to equilibrate with the excess solid for at least one hour with continuous stirring.
-
Carefully stop stirring and allow the excess solid to settle.
-
Using a syringe with a filter attachment, withdraw a known volume of the clear supernatant.
-
Transfer the supernatant to a pre-weighed, dry vial.
-
Evaporate the solvent under a stream of inert gas or under vacuum at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the solid residue.
-
The mass of the dissolved solid can be calculated, and the solubility can be expressed in g/L or mol/L.
-
-
Safety Precautions:
-
This compound is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Take extreme care to avoid contact with moisture.
-
Factors Influencing Solubility and Reactivity
The interplay between the structural features of this compound and the properties of the solvent governs its solubility and stability in solution.
References
- 1. This compound | C7H5ClO2 | CID 12940312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
The Dual Reactivity of 3-Hydroxybenzoyl Chloride: A Technical Guide to its Acylation Mechanisms
For Immediate Release
This technical guide provides a comprehensive analysis of the acylation mechanisms involving 3-hydroxybenzoyl chloride. The inherent bifunctionality of this reagent, possessing both a highly reactive acyl chloride and a nucleophilic phenolic hydroxyl group, presents unique challenges and opportunities in organic synthesis. This document outlines the primary reaction pathways, addresses the critical issue of self-reactivity, and provides detailed experimental protocols for achieving selective acylation.
Core Concepts: The Challenge of Bifunctionality
This compound is a challenging reagent due to its trifunctional nature. The acyl chloride is a potent electrophile, while the phenolic hydroxyl group is nucleophilic. This duality can lead to rapid self-esterification or polymerization, making the compound difficult to isolate and handle. Consequently, direct acylation using unprotected this compound is often avoided in favor of a protection-acylation-deprotection strategy.
Primary Acylation Mechanisms
Two principal mechanisms are relevant for the acylation of substrates using this compound: the Schotten-Baumann reaction for O- and N-acylation, and the Friedel-Crafts reaction for C-acylation of aromatic substrates.
Schotten-Baumann Acylation: A Base-Mediated Pathway
The Schotten-Baumann reaction is a widely used method for acylating alcohols, phenols, and amines with acyl chlorides in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The primary challenge in using this compound under these conditions is the competing self-reaction. The phenoxide of one molecule of this compound can attack the acyl chloride of another, leading to oligomers or polymers.
Reaction Pathway: Schotten-Baumann Acylation
Caption: General workflow for Schotten-Baumann acylation.
Friedel-Crafts Acylation: Lewis Acid Catalysis
Friedel-Crafts acylation enables the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). When using this compound, several challenges arise:
-
Catalyst Deactivation: The Lewis acid can complex with the lone pairs of the hydroxyl's oxygen atom, deactivating the catalyst and the acylating agent.
-
Competing O-acylation: With phenolic substrates, competitive O-acylation can occur, forming a phenolic ester instead of the desired C-acylated hydroxy aryl ketone.[1]
-
Fries Rearrangement: The O-acylated product can rearrange to the C-acylated isomer under Friedel-Crafts conditions.
Due to these complexities, a protecting group strategy is often employed.
Reaction Pathway: Friedel-Crafts Acylation
Caption: General workflow for Friedel-Crafts acylation.
The Protective Group Strategy: A Practical Approach
To circumvent the challenges of self-reactivity, a two-step protection-acylation-deprotection strategy is the most reliable method for utilizing this compound's acylating potential. The acetyl group is a suitable choice for protecting the phenolic hydroxyl group due to its ease of introduction and mild removal conditions.
Experimental Workflow: Protected Acylation Strategy
Caption: Workflow for acylation using a protected intermediate.
Experimental Protocols
The following protocols are adapted from established methodologies for the acylation of phenols and provide a framework for reactions involving this compound, with an emphasis on the protective group strategy.
Protocol: Synthesis of 3-Acetoxybenzoyl Chloride
This protocol outlines the formation of the protected acyl chloride from the corresponding protected carboxylic acid.
| Parameter | Value/Reagent |
| Starting Material | 3-Acetoxybenzoic Acid (1 equivalent) |
| Chlorinating Agent | Thionyl chloride (1.5 equivalents) |
| Solvent | Anhydrous Toluene (B28343) |
| Catalyst | DMF (catalytic amount) |
| Temperature | Reflux |
| Reaction Time | 2-3 hours (or until gas evolution ceases) |
| Work-up | Distillation of excess thionyl chloride and toluene under reduced pressure. The crude product is typically used immediately. |
Protocol: Schotten-Baumann Acylation of a Phenol with Protected 3-Acetoxybenzoyl Chloride
This procedure describes the base-mediated acylation of a target phenol.
| Parameter | Value/Reagent |
| Substrate | Target Phenol (1 equivalent) |
| Acylating Agent | 3-Acetoxybenzoyl chloride (1.1 equivalents) |
| Base | 10% Aqueous NaOH solution |
| Solvent | Dichloromethane (DCM) or Diethyl ether |
| Temperature | 0°C to room temperature |
| Reaction Time | 1-3 hours |
| Work-up | 1. Separate organic layer. 2. Wash with water and brine. 3. Dry over anhydrous magnesium sulfate. 4. Evaporate solvent. |
Data Summary
Quantitative data for acylation reactions using unprotected this compound is scarce due to its instability. The following table summarizes typical yields for related acylation reactions, highlighting the efficiency of the protective group strategy.
| Acylating Agent | Substrate | Reaction Type | Yield (%) | Reference |
| 3-Acetoxy-4-methoxybenzoyl chloride | Various phenols | Schotten-Baumann | High (not specified) | BenchChem |
| Benzoyl chloride | Phenol | Schotten-Baumann | High (not specified) | General Literature |
| Acetic anhydride | Phenol (with ZSM-5 catalyst) | Friedel-Crafts (C-acylation) | p-hydroxyacetophenone: ~20% | [2] |
Conclusion
The effective use of this compound as an acylating agent hinges on mitigating the reactivity of its phenolic hydroxyl group. While direct acylation is mechanistically plausible via Schotten-Baumann or Friedel-Crafts pathways, the propensity for self-reaction makes these routes synthetically challenging. The recommended and most practical approach involves a protection-acylation-deprotection sequence. This strategy allows for controlled and high-yielding synthesis of 3-hydroxybenzoyl esters and ketones, which are valuable intermediates in pharmaceutical and materials science research. Future research may focus on the development of novel catalysts or reaction conditions that allow for the selective direct acylation of this versatile bifunctional reagent.
References
The Bifunctional Reactivity of 3-Hydroxybenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybenzoyl chloride is a bifunctional organic compound that presents both opportunities and challenges in synthetic chemistry. Possessing a highly electrophilic acyl chloride group and a nucleophilic phenolic hydroxyl group on the same aromatic ring, its reactivity is a delicate interplay of these two functionalities. This technical guide provides an in-depth analysis of the reactivity of the hydroxyl group in this compound, offering insights into its acidity, nucleophilicity, and its influence on the aromatic system's susceptibility to electrophilic attack. Understanding these characteristics is paramount for its effective utilization as a building block in the synthesis of pharmaceuticals and other complex organic molecules.
Core Reactivity of the Hydroxyl Group
The phenolic hydroxyl group in this compound imparts significant reactivity to the molecule, primarily governed by its acidity and nucleophilicity. The presence of the electron-withdrawing acyl chloride group at the meta position has a profound impact on these properties.
Acidity of the Phenolic Hydroxyl Group
| Compound | Functional Group | pKa |
| Phenol | -OH | ~10 |
| 3-Hydroxybenzoic Acid | Phenolic -OH | 4.06[1] |
| This compound (Estimated) | Phenolic -OH | < 4.06 |
Table 1: Comparison of pKa values for the phenolic hydroxyl group.
This enhanced acidity means that relatively weak bases can deprotonate the hydroxyl group, forming a phenoxide. This is a critical consideration in reaction design, as the phenoxide is a potent nucleophile.
Nucleophilicity and Competing Reactions
The lone pairs on the hydroxyl oxygen make it a nucleophilic center. This nucleophilicity is in direct competition with the high electrophilicity of the acyl chloride group. This intramolecular competition can lead to self-reaction or polymerization, especially under basic conditions or at elevated temperatures. Consequently, for many synthetic transformations targeting other parts of the molecule, protection of the hydroxyl group is a common and often necessary strategy.[2]
Reactions Involving the Hydroxyl Group
Etherification (O-Alkylation)
The formation of an ether from the hydroxyl group of this compound is a key transformation. The Williamson ether synthesis is a general and widely applicable method for this purpose.[3] However, the direct application of this method to this compound is challenging due to the reactivity of the acyl chloride with the basic conditions typically employed.
General Protocol for Williamson Ether Synthesis (Adapted for a Protected Substrate):
A more practical approach involves the protection of the acyl chloride function, for instance, by converting it to a less reactive ester, followed by etherification and subsequent regeneration of the acyl chloride. However, a direct, albeit likely low-yielding, approach would necessitate carefully controlled conditions.
Hypothetical Direct Etherification Protocol:
-
Deprotonation: The this compound would be treated with a non-nucleophilic base (e.g., a hindered base like 2,6-di-tert-butylpyridine) at low temperature to generate the phenoxide in situ.
-
Alkylation: The alkylating agent (e.g., a primary alkyl halide) is then added to the reaction mixture.
-
Work-up: Aqueous work-up would be required to remove salts and any remaining base.
Due to the high probability of side reactions with the acyl chloride, a protecting group strategy is strongly recommended for efficient ether synthesis.[4]
Esterification (O-Acylation)
The hydroxyl group can react with another acylating agent to form an ester. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Again, the challenge lies in achieving selective O-acylation without the acyl chloride group of another this compound molecule acting as the acylating agent, leading to polymerization.
Electrophilic Aromatic Substitution
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the two existing substituents: the hydroxyl group and the acyl chloride group.
-
Hydroxyl Group (-OH): An activating, ortho, para-director.[5]
-
Acyl Chloride Group (-COCl): A deactivating, meta-director.[5]
The powerful activating and ortho, para-directing effect of the hydroxyl group typically dominates the deactivating and meta-directing effect of the acyl chloride. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group.
Halogenation
Halogenation (e.g., bromination or chlorination) of this compound is anticipated to yield a mixture of products where the halogen is introduced at the 2-, 4-, and 6-positions (relative to the acyl chloride at position 1).
General Protocol for Bromination of a Phenolic Acid (for reference):
A general procedure for the bromination of a related compound, p-hydroxybenzoic acid, involves dissolving the acid in a suitable solvent and treating it with bromine.[6] A similar approach could be adapted for this compound, likely with a Lewis acid catalyst, though careful temperature control would be necessary to manage the reactivity.
-
Dissolution: Dissolve this compound in a suitable inert solvent (e.g., dichloromethane).
-
Catalyst: Add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).
-
Bromination: Add a solution of bromine in the same solvent dropwise at a controlled temperature.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and perform an aqueous work-up.
| Reactant | Reagents | Major Products (Predicted) |
| This compound | Br₂, FeCl₃ | 2-Bromo-3-hydroxybenzoyl chloride, 4-Bromo-3-hydroxybenzoyl chloride, 6-Bromo-3-hydroxybenzoyl chloride |
| This compound | Cl₂, FeCl₃ | 2-Chloro-3-hydroxybenzoyl chloride, 4-Chloro-3-hydroxybenzoyl chloride, 6-Chloro-3-hydroxybenzoyl chloride |
Table 2: Predicted outcomes of halogenation reactions.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. As with halogenation, the hydroxyl group will direct the incoming nitro group to the ortho and para positions.
General Protocol for Nitration of a Phenolic Acid (for reference):
The nitration of m-hydroxybenzoic acid can be achieved using fuming nitric acid in a solvent like nitrobenzene (B124822) at a controlled temperature.[7] A similar protocol could be envisioned for this compound.
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., nitrobenzene or glacial acetic acid).
-
Nitrating Agent: Cool the solution and slowly add a nitrating mixture (e.g., fuming nitric acid in the same solvent).
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 35-40°C).
-
Work-up: Pour the reaction mixture onto ice and isolate the product by filtration.
| Reactant | Reagents | Major Products (Predicted) |
| This compound | Fuming HNO₃ | 2-Nitro-3-hydroxybenzoyl chloride, 4-Nitro-3-hydroxybenzoyl chloride, 6-Nitro-3-hydroxybenzoyl chloride |
Table 3: Predicted outcomes of the nitration reaction.
Conclusion
The reactivity of the hydroxyl group in this compound is a defining feature of the molecule's chemistry. Its acidity and nucleophilicity present both synthetic utility and the challenge of competing intramolecular reactivity with the highly electrophilic acyl chloride group. For many transformations, a protecting group strategy for the hydroxyl function is the most prudent approach to ensure clean and high-yielding reactions. In electrophilic aromatic substitution, the hydroxyl group's powerful activating and ortho, para-directing effects dominate, guiding the regiochemical outcome. A thorough understanding of these principles is essential for leveraging this compound as a versatile intermediate in the synthesis of complex molecules for drug discovery and other applications. Researchers should proceed with the understanding that direct transformations of the unprotected molecule may require significant optimization to manage the competing reaction pathways.
References
- 1. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Core Chemical Reactions of 3-Hydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybenzoyl chloride is a bifunctional molecule possessing both a reactive acyl chloride and a nucleophilic hydroxyl group. This duality makes it a valuable, yet challenging, intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its utility is primarily derived from the electrophilic nature of the acyl chloride, which readily undergoes nucleophilic acyl substitution. However, the presence of the phenolic hydroxyl group introduces competing reaction pathways, most notably intermolecular esterification leading to polymerization. This guide provides a comprehensive overview of the key chemical reactions of this compound, detailing experimental considerations, and presenting logical workflows for its synthesis and use.
Introduction: The Challenge of Dual Reactivity
This compound's reactivity is dominated by the electrophilic carbonyl carbon of the acyl chloride functional group. This site is susceptible to attack by a wide range of nucleophiles. Concurrently, the lone pairs on the phenolic oxygen atom render it nucleophilic, capable of attacking an electrophile. This inherent dual reactivity is the central challenge in the chemistry of this compound, as the hydroxyl group of one molecule can react with the acyl chloride of another, leading to the formation of polyester (B1180765) chains.[1] This instability necessitates careful consideration of reaction conditions and often requires the use of protective group strategies or in-situ generation.
Synthesis of this compound
The direct conversion of 3-hydroxybenzoic acid to this compound using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride is often complicated by the presence of the unprotected hydroxyl group, which can lead to side reactions and polymerization.[2] Therefore, two primary strategies are employed for its synthesis: direct chlorination under controlled conditions and a protection-deprotection approach.
Direct Chlorination of 3-Hydroxybenzoic Acid
While challenging, direct chlorination can be achieved. A patented process suggests a method for the preparation of this compound, although specific details regarding yield and purification are not fully disclosed in publicly available abstracts.[3] The key to this approach is the careful control of reaction temperature and the use of a suitable solvent system to minimize side reactions.
Illustrative Experimental Protocol: Direct Chlorination
This protocol is based on general methods for the synthesis of hydroxybenzoyl chlorides and should be optimized for specific applications.
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a gas trap, add 3-hydroxybenzoic acid (1.0 eq.).
-
Add a suitable solvent (e.g., anhydrous toluene (B28343) or dichloromethane).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, the reaction mixture is slowly warmed and then refluxed until the evolution of HCl and SO₂ gas ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound, which should be used immediately in the subsequent reaction step.
Synthesis via a Protection-Deprotection Strategy
A more robust and generally applicable method involves the protection of the hydroxyl group prior to chlorination, followed by deprotection. Silyl ethers are commonly used protecting groups for hydroxyl functionalities as they are stable under the conditions required for acyl chloride formation and can be selectively removed.[1]
Logical Workflow for Protection-Deprotection Synthesis
Key Chemical Reactions
The primary utility of this compound lies in its ability to act as an acylating agent in various nucleophilic substitution reactions.
Esterification
This compound reacts with alcohols to form the corresponding 3-hydroxybenzoate esters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
General Reaction Mechanism: Esterification
Illustrative Experimental Protocol: Esterification
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.).
-
Cool the solution to 0 °C.
-
Slowly add a solution of freshly prepared this compound (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be purified by column chromatography or recrystallization.
Table 1: Representative Data for Esterification Reactions of Hydroxybenzoyl Chlorides
| Alcohol (R-OH) | Base | Solvent | Reaction Time (h) | Illustrative Yield (%) |
| Methanol | Pyridine | CH₂Cl₂ | 2 | ~85-95 |
| Ethanol | Triethylamine | THF | 3 | ~80-90 |
| Isopropanol | Triethylamine | CH₂Cl₂ | 4-6 | ~70-85 |
| Phenol | Pyridine | Toluene | 5 | ~75-88 |
Note: Data is illustrative and based on general procedures for hydroxybenzoyl chlorides. Actual yields may vary for this compound.
Amidation
The reaction of this compound with primary or secondary amines yields 3-hydroxybenzamides. Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the liberated HCl. Alternatively, one equivalent of the amine can be used in the presence of an auxiliary non-nucleophilic base.
General Reaction Mechanism: Amidation
Illustrative Experimental Protocol: Amidation
-
Dissolve the amine (2.0 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of freshly prepared this compound (1.0 eq.) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
The reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Table 2: Representative Data for Amidation Reactions of Hydroxybenzoyl Chlorides
| Amine (R₂NH) | Base | Solvent | Reaction Time (h) | Illustrative Yield (%) | | :--- | :--- | :--- | :--- | | Aniline | Excess Aniline | CH₂Cl₂ | 1-2 | ~90-98 | | Benzylamine | Triethylamine | THF | 2 | ~88-96 | | Diethylamine | Triethylamine | CH₂Cl₂ | 3-4 | ~85-95 | | Morpholine | Excess Morpholine | Dioxane | 2-3 | ~90-97 |
Note: Data is illustrative and based on general procedures for hydroxybenzoyl chlorides. Actual yields may vary for this compound.
Friedel-Crafts Acylation
This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 3-hydroxybenzophenone (B44150) derivatives. However, the presence of the hydroxyl group can complicate the reaction by complexing with the Lewis acid. Therefore, a protected form of this compound is often preferred for this reaction.
General Reaction Mechanism: Friedel-Crafts Acylation
Illustrative Experimental Protocol: Friedel-Crafts Acylation (with protected acyl chloride)
-
To a suspension of anhydrous aluminum chloride (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the aromatic substrate (1.0 eq.).
-
Slowly add a solution of a protected this compound (e.g., 3-(trimethylsilyloxy)benzoyl chloride) (1.1 eq.) in the same solvent.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. It may require heating to drive the reaction to completion.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
After filtration and solvent removal, the crude product is subjected to a deprotection step to reveal the hydroxyl group.
-
The final product is purified by column chromatography or recrystallization.
Table 3: Representative Data for Friedel-Crafts Acylation with Protected Hydroxybenzoyl Chlorides
| Arene | Lewis Acid | Solvent | Reaction Temp (°C) | Illustrative Yield (%) |
| Benzene | AlCl₃ | CH₂Cl₂ | 0 to rt | ~70-85 |
| Toluene | AlCl₃ | 1,2-Dichloroethane | 0 to 50 | ~65-80 |
| Anisole | AlCl₃ | CH₂Cl₂ | 0 | ~75-90 |
| Naphthalene | AlCl₃ | 1,2-Dichloroethane | rt | ~60-75 |
Note: Data is illustrative and based on general procedures for protected hydroxybenzoyl chlorides. Actual yields will depend on the protecting group and deprotection efficiency.
Competing Reaction: Polymerization
The primary competing reaction that complicates the handling and use of this compound is intermolecular esterification, leading to the formation of polyesters. This occurs when the nucleophilic hydroxyl group of one molecule attacks the electrophilic acyl chloride of another.
Mechanism of Polymerization
This propensity to polymerize means that this compound is often difficult to isolate and store as a pure substance. For many synthetic applications, it is generated in situ and used immediately in the subsequent reaction.
Conclusion
This compound is a highly reactive and synthetically useful intermediate. Its core chemical reactions, including esterification, amidation, and Friedel-Crafts acylation, provide access to a diverse range of 3-hydroxyphenyl derivatives that are of significant interest in medicinal chemistry and materials science. However, its inherent instability due to self-polymerization presents a considerable challenge. A thorough understanding of this dual reactivity is crucial for its successful application. The use of protection-deprotection strategies or carefully controlled in-situ generation are key to harnessing the synthetic potential of this versatile molecule. Further research into stable formulations or novel synthetic routes that mitigate its instability will continue to enhance its utility in drug discovery and development.
References
A Technical Guide to 3-Hydroxybenzoyl Chloride: Commercial Availability, Synthesis, and Applications for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-hydroxybenzoyl chloride, a versatile chemical intermediate. This document details its commercial availability, outlines a general synthesis protocol, and explores its applications in the synthesis of biologically active molecules.
Commercial Availability and Supplier Information
This compound (CAS Number: 40812-76-8), a derivative of 3-hydroxybenzoic acid, is commercially available from a variety of chemical suppliers.[1][2] For research and development purposes, it is typically offered in various purities and quantities. The table below summarizes information from several suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| FINETECH INDUSTRY LIMITED | Varies (inquire for details) | Various pack sizes, bulk quantities available | Custom synthesis is also offered. |
| Amerigo Scientific | ≥ 95% | Inquire for details | - |
| HANGZHOU LEAP CHEM CO., LTD. | Varies (inquire for details) | Inquire for details | - |
| ChemicalBook | Varies by supplier | Varies by supplier | Lists multiple suppliers for comparison. |
| PubChem | Varies by vendor | Varies by vendor | Provides a list of chemical vendors. |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most commonly achieved through the reaction of 3-hydroxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The general principle involves the conversion of the carboxylic acid group to a more reactive acyl chloride.
General Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a generalized procedure based on common methods for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
3-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (B28343) (or other inert solvent)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 3-hydroxybenzoic acid in anhydrous toluene under an inert atmosphere.
-
Add a catalytic amount of anhydrous DMF to the suspension.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred suspension at room temperature. The addition is usually done dropwise.
-
After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used, for toluene it is around 110°C).
-
Maintain the reflux for a period of 2 to 4 hours, or until the reaction is complete (monitoring can be done by observing the cessation of gas evolution, primarily HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and the solvent by distillation, followed by rotary evaporation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Applications in the Synthesis of Biologically Active Molecules
This compound serves as a key building block for the synthesis of a wide range of compounds with potential therapeutic applications. Its utility is demonstrated in the preparation of derivatives that exhibit antimicrobial, antioxidant, and anticancer activities.
One notable application is in the synthesis of substituted 1,3,4-oxadiazole (B1194373) derivatives, which are known to possess a broad spectrum of biological activities. The 3-hydroxybenzoyl moiety can be incorporated into these heterocyclic structures to modulate their pharmacological properties.
While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are designed to interact with biological targets. For instance, derivatives of hydroxybenzoic acids are known to act as antioxidants by scavenging free radicals. This general mechanism can play a role in mitigating cellular stress implicated in various disease pathways.
Below is a generalized workflow for the synthesis of a hypothetical biologically active derivative from this compound.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of 3-hydroxybenzoic acid with antioxidant properties. The derivative could potentially interfere with a signaling cascade that is activated by reactive oxygen species (ROS).
This technical guide serves as a foundational resource for professionals in the field of drug discovery and development. The commercial availability of this compound, coupled with its straightforward synthesis and versatile reactivity, makes it a valuable tool for the creation of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of its derivatives will continue to unlock its full potential.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Hydroxybenzoic Acid Esters using 3-Hydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of 3-hydroxybenzoic acid esters, valuable intermediates in the development of pharmaceuticals and other fine chemicals. The protocols focus on the efficient acylation of alcohols and phenols using 3-hydroxybenzoyl chloride.
Introduction
3-Hydroxybenzoic acid and its ester derivatives are important structural motifs found in numerous biologically active compounds and natural products. They serve as key building blocks in the synthesis of drugs, agrochemicals, and specialty polymers. The synthesis of these esters is a fundamental transformation in organic chemistry.
While Fischer-Speier esterification of 3-hydroxybenzoic acid is a common method, the use of this compound offers a more reactive pathway that is often faster and not limited by equilibrium, leading to potentially higher yields. This method, typically performed under Schotten-Baumann conditions, involves the reaction of the acyl chloride with an alcohol or phenol (B47542) in the presence of a base. The base neutralizes the hydrogen chloride byproduct, driving the reaction to completion.
A critical consideration in this synthesis is the presence of the free hydroxyl group on the benzoyl chloride, which can lead to self-esterification or other side reactions. Therefore, careful control of reaction conditions is essential for a successful synthesis.
General Synthetic Strategy
The synthesis is a two-step process. First, the starting material, 3-hydroxybenzoic acid, is converted to the more reactive this compound. Second, the acyl chloride is reacted with a desired alcohol or phenol to form the corresponding ester.
Step 1: Formation of this compound
3-Hydroxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce this compound. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this conversion.
Step 2: Esterification via Acylation
The synthesized this compound is then used to acylate an alcohol or phenol. The reaction is typically carried out in a biphasic system or in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521) to scavenge the HCl formed during the reaction.[1][2][3][4][5]
References
Application Notes and Protocols for Amidation Reaction with 3-Hydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the amidation of 3-hydroxybenzoyl chloride. The reaction of an acyl chloride with a primary or secondary amine is a fundamental and widely used method for the formation of amide bonds, which are prevalent in pharmaceuticals and other biologically active molecules. This compound is a reactive acyl chloride that can be used to introduce the 3-hydroxybenzoyl moiety. A key consideration when working with this compound is its propensity to polymerize, making an in situ preparation and reaction preferable.[1] This protocol outlines a one-pot synthesis starting from 3-hydroxybenzoic acid, which is first converted to this compound using thionyl chloride, followed by the immediate addition of an amine.
Reaction and Mechanism
The overall reaction involves the nucleophilic acyl substitution of a primary or secondary amine with this compound. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the stable amide product. A base, typically a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is used to neutralize the hydrochloric acid byproduct.[2][3]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the amidation of a benzoyl chloride derivative. Please note that the yield is an expected value for a representative reaction and may vary depending on the specific amine used and the reaction scale.
| Parameter | Value | Notes |
| Reactant 1 | 3-Hydroxybenzoic Acid | Starting material for in situ generation of this compound |
| Reactant 2 | Primary or Secondary Amine | 1.0 - 1.2 equivalents |
| Reagent | Thionyl Chloride (SOCl₂) | 1.1 - 1.5 equivalents |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIEA) | 2.0 - 2.2 equivalents |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous |
| Temperature | 0 °C to Room Temperature | Initial cooling for acyl chloride formation, then warming to RT |
| Reaction Time | 2 - 16 hours | Monitored by TLC |
| Expected Yield | 80 - 95% | Dependent on amine and purification method |
Experimental Protocol
This protocol describes a general one-pot procedure for the synthesis of a 3-hydroxybenzamide (B181210) from 3-hydroxybenzoic acid and a primary or secondary amine.
Materials:
-
3-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required for acyl chloride formation)
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus and appropriate developing solvent
Procedure:
-
Preparation of this compound (in situ):
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzoic acid (1.0 eq) and anhydrous DCM or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear. The reaction can be gently heated to reflux if necessary to ensure complete conversion.
-
-
Amidation Reaction:
-
Cool the freshly prepared this compound solution back to 0 °C in an ice bath.
-
In a separate flask, dissolve the primary or secondary amine (1.1 eq) and triethylamine (2.1 eq) in anhydrous DCM or THF.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding water or a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
-
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the one-pot amidation of 3-hydroxybenzoic acid.
Reaction Mechanism Diagram
Caption: Simplified mechanism of amidation of this compound.
References
Application Notes and Protocols: 3-Hydroxybenzoyl Chloride in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybenzoyl chloride is a versatile chemical intermediate employed in the synthesis of a diverse range of bioactive molecules. Its utility stems from the presence of two reactive functional groups: an acyl chloride and a phenolic hydroxyl group. The acyl chloride moiety readily participates in acylation reactions with various nucleophiles, such as amines and hydrazines, to form amides and hydrazides, respectively. These products can then be further elaborated into various heterocyclic systems. The phenolic hydroxyl group offers a site for further modification, influencing the molecule's overall physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of promising bioactive compounds, particularly focusing on 1,3,4-oxadiazole (B1194373) derivatives with potential therapeutic applications.
Application Notes: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] this compound serves as a key starting material for the synthesis of 2-(3-hydroxyphenyl)-5-substituted-1,3,4-oxadiazoles.
The general synthetic strategy involves a two-step process. First, this compound is reacted with a suitable carboxylic acid hydrazide to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.[3] The choice of the carboxylic acid hydrazide allows for the introduction of various substituents at the 5-position of the oxadiazole ring, enabling the exploration of structure-activity relationships.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxybenzoyl Hydrazide
This protocol details the synthesis of a key intermediate, 3-hydroxybenzoyl hydrazide, from this compound.
Materials:
-
This compound
-
Hydrazine (B178648) hydrate (B1144303) (80% solution in water)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove excess hydrazine hydrate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-hydroxybenzoyl hydrazide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: General Procedure for the Synthesis of 2-(3-hydroxyphenyl)-5-substituted-1,3,4-oxadiazoles
This protocol describes the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from 3-hydroxybenzoyl hydrazide and various aroyl chlorides.
Materials:
-
3-Hydroxybenzoyl hydrazide
-
Substituted aroyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Phosphoryl chloride (POCl₃) or other dehydrating agents
-
Pyridine (as a solvent and acid scavenger)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzoyl hydrazide (1 equivalent) in pyridine.
-
To this solution, add the substituted aroyl chloride (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Slowly add phosphoryl chloride (2-3 equivalents) to the reaction mixture at 0 °C.
-
Heat the reaction mixture to reflux (80-90 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and biological activity of a hypothetical 2-(3-hydroxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, based on typical results for this class of compounds.
| Compound ID | Synthetic Step | Yield (%) | Biological Activity | Cell Line | IC₅₀ (µM) |
| Intermediate 1 | Synthesis of 3-hydroxybenzoyl hydrazide | 85-95 | - | - | - |
| Final Compound | Synthesis of 2-(3-hydroxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 70-85 | Anticancer | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.7 | ||||
| Antimicrobial | S. aureus | 12.5 (MIC) | |||
| E. coli | 25.0 (MIC) |
IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for 2,5-disubstituted-1,3,4-oxadiazoles.
Potential Mechanism of Action: Apoptosis Induction
Many anticancer agents derived from 1,3,4-oxadiazoles have been shown to induce apoptosis in cancer cells. A simplified, hypothetical signaling pathway is depicted below.
Caption: Hypothetical signaling pathway for apoptosis induction by an oxadiazole derivative.
References
Application Notes and Protocols: 3-Hydroxybenzoyl Chloride as an Acylating Agent for Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation of phenols is a cornerstone of organic synthesis, enabling the formation of esters that are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. 3-Hydroxybenzoyl chloride serves as a versatile acylating agent, introducing the 3-hydroxybenzoyl moiety into phenolic substrates. The resulting phenolic esters are of significant interest due to their potential biological activities, including antioxidant and anti-inflammatory properties, making them valuable scaffolds in drug discovery.[1][2]
However, the direct use of this compound presents a significant challenge: the presence of a free phenolic hydroxyl group on the acylating agent itself can lead to self-esterification or polymerization under reaction conditions.[2][3] To circumvent this, a robust protection-acylation-deprotection strategy is typically employed. This document provides detailed protocols for this synthetic approach, offering a reproducible methodology for researchers.
Synthetic Strategy
The most effective strategy for the acylation of phenols with this compound involves a three-step process to ensure high yields and purity of the desired product. This involves:
-
Protection: The phenolic hydroxyl group of a precursor, 3-hydroxybenzoic acid, is protected to prevent side reactions. The acetyl group is a suitable choice due to its ease of introduction and mild removal conditions.[2][4]
-
Acyl Chloride Formation: The protected 3-acetoxybenzoic acid is then converted to its corresponding acyl chloride, 3-acetoxybenzoyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride.[4][5]
-
Acylation and Deprotection: The protected acyl chloride is reacted with the target phenol (B47542) to form the protected ester. Subsequent removal of the protecting group yields the final 3-hydroxybenzoyl phenolic ester.
This workflow is visualized in the diagram below.
Caption: Overall synthetic workflow for the acylation of phenols.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 |
| Pyridine | C₅H₅N | 79.10 |
| Thionyl Chloride | SOCl₂ | 118.97 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Target Phenol | Varies | Varies |
| Triethylamine (B128534) (TEA) | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Tetramethylguanidine (TMG) | C₅H₁₃N₃ | 115.18 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Protocol 1: Protection of 3-Hydroxybenzoic Acid
Objective: To synthesize 3-acetoxybenzoic acid.
-
In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1 equivalent) in pyridine.
-
Cool the solution in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with constant stirring.[4]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-acetoxybenzoic acid.
Protocol 2: Synthesis of 3-Acetoxybenzoyl Chloride
Objective: To synthesize the protected acylating agent.
-
Place 3-acetoxybenzoic acid (1 equivalent) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (B28343) or dichloromethane, followed by a catalytic amount of DMF.[2]
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature.[2]
-
Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 3-acetoxybenzoyl chloride is typically used immediately in the next step without further purification.
Protocol 3: Acylation of Phenol
Objective: To synthesize the protected phenolic ester.
-
In a separate flask, dissolve the target phenol (1 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane.
-
Prepare a solution of the freshly prepared 3-acetoxybenzoyl chloride (1.1 equivalents) in the same solvent.
-
Cool the phenol solution in an ice bath and add the 3-acetoxybenzoyl chloride solution dropwise with vigorous stirring.
-
Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
After completion, wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude protected phenolic ester.
-
Purify the product by column chromatography or recrystallization.
Protocol 4: Deprotection
Objective: To obtain the final 3-hydroxybenzoyl phenolic ester.
-
Dissolve the purified protected phenolic ester in a suitable solvent such as methanol (B129727) or THF.
-
Add a mild base such as tetramethylguanidine (TMG) (2-3 equivalents).
-
Stir the reaction mixture at room temperature, typically for a few hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 3-hydroxybenzoyl phenolic ester by column chromatography.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis.
| Step | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| Protection | 3-Hydroxybenzoic Acid | Acetic Anhydride, Pyridine | Pyridine | 4-6 | 0 - RT | 90-95 |
| Acyl Chloride Formation | 3-Acetoxybenzoic Acid | Thionyl Chloride, DMF | Toluene | 2-3 | Reflux | >95 (crude) |
| Acylation | Phenol, 3-Acetoxybenzoyl Chloride | Triethylamine | DCM | 1-3 | 0 - RT | 85-95 |
| Deprotection | Protected Phenolic Ester | TMG | Methanol | 2-4 | RT | 80-90 |
Note: Yields are representative and may vary depending on the specific phenolic substrate and reaction scale.
Application in Drug Development: A Hypothetical Signaling Pathway
Phenolic compounds are known to modulate various signaling pathways implicated in diseases such as cancer and inflammation. The 3-hydroxybenzoyl moiety, as a structural alert, can be incorporated into lead compounds to enhance their interaction with specific biological targets. For instance, a synthesized 3-hydroxybenzoyl phenolic ester could potentially inhibit a key kinase in a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of a pro-inflammatory pathway.
Conclusion
The use of this compound as an acylating agent for phenols is a powerful tool in synthetic and medicinal chemistry. While the reactivity of the free hydroxyl group necessitates a protection-deprotection strategy, the protocols outlined in this document provide a clear and efficient pathway to synthesize 3-hydroxybenzoyl phenolic esters. These compounds hold significant potential as scaffolds for the development of novel therapeutic agents, and the methodologies presented here offer a solid foundation for further research and drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 4. US6051732A - Process for the preparation of 3-acetoxy-2-methylbenzoyl chloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Protecting Group Strategies for Reactions of 3-Hydroxybenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to protecting group strategies for the use of 3-hydroxybenzoyl chloride in organic synthesis. The inherent reactivity of the phenolic hydroxyl group necessitates protection to prevent unwanted side reactions during the formation of the acyl chloride and subsequent acylation reactions such as Friedel-Crafts, amidation, and esterification. This document outlines protocols for three common protecting groups: Acetyl (Ac), Benzyl (B1604629) (Bn), and tert-Butyldimethylsilyl (TBDMS), offering a comparative analysis to aid in the selection of the most appropriate strategy for your synthetic needs.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. However, the presence of the acidic phenolic hydroxyl group complicates its direct use in many standard transformations. The hydroxyl group can react with chlorinating agents, and in subsequent reactions like Friedel-Crafts acylation, it can coordinate to the Lewis acid catalyst, deactivating it and leading to poor yields. Therefore, a robust protecting group strategy is essential. An ideal protecting group should be:
-
Easy and high-yielding to install on 3-hydroxybenzoic acid.
-
Stable to the conditions required for acyl chloride formation.
-
Inert during the desired acylation reaction.
-
Readily removed in high yield under mild conditions that do not affect the newly formed product.
This guide provides detailed experimental protocols for the protection of 3-hydroxybenzoic acid, conversion to the corresponding protected benzoyl chloride, utilization in common acylation reactions, and final deprotection.
Overall Workflow
The general synthetic sequence for utilizing protected this compound is depicted below.
Protecting Group Strategies: A Comparative Overview
The choice of protecting group depends on the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule and the desired deprotection conditions.
| Protecting Group | Protection Conditions | Acyl Chloride Formation | Stability | Deprotection Conditions | Advantages | Disadvantages |
| Acetyl (Ac) | Acetic anhydride (B1165640), pyridine (B92270), 0 °C to RT | Thionyl chloride or oxalyl chloride | Stable to acidic conditions | Basic hydrolysis (e.g., NaOH/MeOH) | Readily available reagents, easy to introduce. | Deprotection requires basic conditions which may not be suitable for all substrates. |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃, acetone, reflux | Thionyl chloride or oxalyl chloride | Stable to a wide range of non-reductive conditions | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to both acidic and basic conditions. | Requires hydrogenation for deprotection, which can affect other reducible functional groups. |
| TBDMS | TBDMS-Cl, imidazole, DMF, RT | Oxalyl chloride (milder) | Stable to many non-acidic and non-fluoride conditions | Fluoride (B91410) source (e.g., TBAF) or acidic conditions | Mild deprotection conditions. | Sensitive to acidic conditions and fluoride ions. Can be sterically demanding. |
Strategy 1: Acetyl (Ac) Protection
The acetyl group is a simple and economical choice for protecting the phenolic hydroxyl group. It is stable under the acidic conditions of Friedel-Crafts acylation and can be readily removed by base-catalyzed hydrolysis.
Protocol 1.1: Acetylation of 3-Hydroxybenzoic Acid
-
Materials:
-
3-Hydroxybenzoic acid (1.0 eq)
-
Pyridine (dried, 5-10 mL per mmol of acid)
-
Acetic anhydride (1.5 eq)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve 3-hydroxybenzoic acid in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[1][2]
-
Quench the reaction by adding a small amount of methanol (B129727).
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in DCM or EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 3-acetoxybenzoic acid. The product can be further purified by recrystallization if necessary.
-
| Parameter | Value | Reference |
| Typical Yield | >95% | Adapted from |
| Reaction Time | 2-4 hours | Adapted from[1] |
| Temperature | 0 °C to Room Temperature | [1] |
Protocol 1.2: Synthesis of 3-Acetoxybenzoyl Chloride
-
Materials:
-
3-Acetoxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Anhydrous solvent (e.g., DCM or toluene)
-
-
Procedure (using Thionyl Chloride):
-
In a fume hood, place 3-acetoxybenzoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO₂.
-
Add thionyl chloride and heat the mixture to reflux (approx. 80 °C).[3]
-
Maintain reflux until the evolution of gas ceases (typically 1-3 hours).
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-acetoxybenzoyl chloride can be used directly or purified by vacuum distillation.[3]
-
| Parameter | Value | Reference |
| Typical Yield | >90% | Adapted from[3] |
| Reaction Time | 1-3 hours | Adapted from[3] |
| Temperature | Reflux (~80 °C) | [3] |
Protocol 1.3: Friedel-Crafts Acylation with 3-Acetoxybenzoyl Chloride
-
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq)
-
Anhydrous dichloromethane (DCM)
-
3-Acetoxybenzoyl chloride (1.0 eq)
-
Arene (e.g., anisole) (1.0 eq)
-
Ice, concentrated HCl
-
Saturated aqueous NaHCO₃
-
Anhydrous MgSO₄
-
-
Procedure:
-
Suspend anhydrous AlCl₃ in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add a solution of 3-acetoxybenzoyl chloride in anhydrous DCM dropwise to the stirred suspension.
-
After stirring for 15 minutes, add a solution of the arene (e.g., anisole) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.[4]
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
| Parameter | Value | Reference |
| Typical Yield | 80-90% | Adapted from[4] |
| Reaction Time | 1-4 hours | Adapted from[4] |
| Temperature | 0 °C to Room Temperature |
Protocol 1.4: Deprotection of 3-Acetoxyphenyl Ketone
-
Materials:
-
3-Acetoxyphenyl ketone (1.0 eq)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M HCl
-
-
Procedure:
-
Dissolve the 3-acetoxyphenyl ketone in methanol.
-
Add 1 M NaOH solution (2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the deprotected 3-hydroxyphenyl ketone. Purify by column chromatography or recrystallization if necessary.
-
| Parameter | Value |
| Typical Yield | >95% |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
Strategy 2: Benzyl (Bn) Protection
The benzyl group offers excellent stability to a wide range of reaction conditions, including both acidic and basic media. Deprotection is typically achieved by catalytic hydrogenolysis, which is a mild method, provided other functional groups in the molecule are not sensitive to reduction.
References
Application Notes and Protocols: 3-Hydroxybenzoyl Chloride in Polymer and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybenzoyl chloride is a highly reactive aromatic monomer that serves as a key building block for the synthesis of a variety of functional polymers, most notably aromatic polyesters. Its inherent instability and tendency to undergo self-condensation make it a direct precursor for poly(3-hydroxybenzoate), a polymer with interesting thermal and mechanical properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its more stable derivatives in the synthesis of homopolymers and copolymers, with a focus on methodologies relevant to materials science and drug development.
The primary challenge in working directly with this compound is its propensity for uncontrolled polymerization.[1][2] To achieve controlled synthesis of well-defined polymers, more stable precursors such as 3-acetoxybenzoic acid or 3-(trimethylsiloxy)benzoyl chloride are often employed.[4][5] These precursors allow for controlled polymerization under specific conditions to yield poly(3-hydroxybenzoate) and its copolymers.
Applications in Polymer and Materials Science
Poly(3-hydroxybenzoate) and its copolymers are a class of aromatic polyesters with applications in high-performance materials and specialty polymers. The inclusion of the meta-linked hydroxyl group influences the polymer's solubility, thermal characteristics, and potential for post-polymerization modification.
Key application areas include:
-
High-Performance Plastics: Aromatic polyesters are known for their high thermal stability and mechanical strength, making them suitable for applications requiring resistance to harsh environments.[6][7]
-
Thermotropic Liquid Crystalline Polymers (LCPs): Copolymers of 3-hydroxybenzoic acid with other aromatic hydroxy acids can exhibit liquid crystalline behavior, which is crucial for the production of high-strength fibers and specialty moldings.[7]
-
Biodegradable Polymers: While aromatic polyesters are generally resistant to degradation, the introduction of specific linkages or copolymerization with aliphatic monomers can enhance their biodegradability for applications in biomedical devices and controlled-release drug delivery systems.
-
Polymer Modification: The hydroxyl group in poly(3-hydroxybenzoate) offers a reactive site for post-polymerization modification, allowing for the attachment of various functional groups to tailor the polymer's properties for specific applications, such as drug conjugation.
Quantitative Data Summary
The following tables summarize key quantitative data for poly(3-hydroxybenzoate) and its copolymers synthesized via different methods.
Table 1: Molecular Weight of Poly(3-hydroxybenzoate)
| Precursor Monomer | Polymerization Method | Number Average Molecular Weight (Mn) ( g/mol ) |
| 3-(trimethylsiloxy)benzoyl chloride | Bulk Condensation | 10,000 - 14,000[4] |
| 3-Acetoxybenzoic acid | Melt Polycondensation | > 20,000[4] |
Table 2: Thermal Properties of Poly(3-hydroxybenzoate) and Copolymers
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Onset of Thermal Decomposition (°C) |
| Poly(3-hydroxybenzoate) | 145[4] | 181 - 185[4] | - |
| Copolyester (3-HBA and 4'-hydroxybiphenyl-3-carboxylic acid) | up to 190[4][6][8] | Amorphous[4][6][8] | > 450[4][6][8] |
Experimental Protocols
Protocol 1: Synthesis of Poly(3-hydroxybenzoate) via Bulk Polycondensation of 3-(trimethylsiloxy)benzoyl chloride
This method is reported to provide good yields and molecular weights for poly(3-hydroxybenzoate).[4][5] The process involves the synthesis of the more stable silylated monomer followed by its bulk polymerization.
Materials:
-
3-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., dry toluene)
-
Nitrogen or Argon gas supply
-
High-vacuum line
Procedure:
-
Monomer Synthesis: 3-(trimethylsiloxy)benzoyl chloride a. In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-hydroxybenzoic acid. b. Add an excess of hexamethyldisilazane (HMDS) to the flask. c. Gently heat the mixture to reflux until the 3-hydroxybenzoic acid is fully silylated. The reaction can be monitored by the disappearance of the starting material using techniques like TLC or NMR. d. After the reaction is complete, remove the excess HMDS and any by-products under reduced pressure. e. To the resulting silylated 3-hydroxybenzoic acid, add an excess of thionyl chloride at room temperature with stirring. f. Gently reflux the mixture until the conversion to the acid chloride is complete. The evolution of HCl and SO₂ gas will be observed. g. Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-(trimethylsiloxy)benzoyl chloride. This monomer is sensitive to moisture and should be used immediately or stored under an inert atmosphere.[9]
-
Bulk Polycondensation a. Transfer the freshly prepared 3-(trimethylsiloxy)benzoyl chloride into a polymerization tube equipped with a nitrogen inlet and a vacuum connection. b. Heat the monomer under a slow stream of nitrogen to a temperature above 100 °C (e.g., 120-150 °C) to initiate the polycondensation.[9] c. As the polymerization proceeds, the viscosity of the melt will increase. d. To drive the reaction to completion and achieve higher molecular weights, apply a high vacuum to remove the trimethylsilyl (B98337) chloride byproduct. e. Continue the reaction under vacuum for several hours until the desired molecular weight is achieved. The progress can be monitored by the viscosity of the polymer melt. f. Cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the tube.
-
Purification of Poly(3-hydroxybenzoate) a. Dissolve the crude polymer in a suitable solvent such as chloroform (B151607) or N,N-dimethylformamide (DMF). b. Precipitate the polymer by slowly adding the solution to a non-solvent like methanol (B129727) with vigorous stirring.[10] c. Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and low molecular weight oligomers. d. Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is obtained.
Protocol 2: Synthesis of Poly(3-hydroxybenzoate) via Melt Polycondensation of 3-Acetoxybenzoic Acid
This is a common method for the synthesis of aromatic polyesters.[1][4]
Materials:
-
3-Hydroxybenzoic acid
-
Acetic anhydride
-
Catalyst (e.g., antimony trioxide, optional)
-
Nitrogen or Argon gas supply
-
High-vacuum line
Procedure:
-
Monomer Synthesis: 3-Acetoxybenzoic Acid a. In a round-bottom flask, combine 3-hydroxybenzoic acid with an excess of acetic anhydride. b. Heat the mixture to reflux for a few hours. c. Cool the reaction mixture and pour it into cold water to precipitate the 3-acetoxybenzoic acid. d. Filter the solid product, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-acetoxybenzoic acid.
-
Melt Polycondensation a. Place the purified 3-acetoxybenzoic acid and a catalytic amount of antimony trioxide (if used) in a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. b. Heat the reactor under a slow stream of nitrogen to melt the monomer (typically above 180 °C). c. Gradually increase the temperature to 250-280 °C to initiate the polycondensation. Acetic acid will be evolved and can be collected. d. After the initial rapid evolution of acetic acid subsides, apply a vacuum to the system to remove the remaining acetic acid and drive the polymerization to completion. e. Continue the reaction under high vacuum for several hours until a high melt viscosity is observed, indicating the formation of a high molecular weight polymer. f. Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be collected.
-
Purification of Poly(3-hydroxybenzoate) a. The polymer obtained from melt polycondensation is often of high purity. However, if necessary, it can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of poly(3-hydroxybenzoate).
Caption: Simplified mechanism of poly(3-hydroxybenzoate) formation.
Characterization Techniques
The synthesized poly(3-hydroxybenzoate) and its copolymers should be characterized using standard polymer analysis techniques to determine their structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and, in the case of copolymers, to determine the comonomer composition.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polyester, such as the ester carbonyl stretch.[6]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[4][6]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer and determine its decomposition temperature.[6]
Conclusion
While this compound is a direct monomer for poly(3-hydroxybenzoate), its high reactivity necessitates the use of more stable derivatives for controlled polymerization. The protocols provided for the bulk polycondensation of 3-(trimethylsiloxy)benzoyl chloride and the melt polycondensation of 3-acetoxybenzoic acid offer reliable methods for synthesizing this aromatic polyester. The resulting polymers and their copolymers have significant potential in the development of high-performance materials and functional polymers for various scientific and industrial applications. Careful characterization of the synthesized polymers is crucial to ensure the desired properties are achieved for the intended application.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Semi-Aromatic Polyester-ethers with Tunable Degradation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feasibility study of an alkaline-based chemical treatment for the purification of polyhydroxybutyrate produced by a mixed enriched culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4'-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Removal of Endotoxin during Purification of Poly(3-Hydroxybutyrate) from Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of Amines in Biological Matrices using 3-Hydroxybenzoyl Chloride Derivatization for LC-MS Analysis
Introduction
The quantitative analysis of primary and secondary amines is critical in various scientific disciplines, including pharmaceutical research, clinical diagnostics, and drug development. These compounds are often characterized by high polarity, which can lead to poor retention on reversed-phase liquid chromatography (RPLC) columns and inadequate ionization efficiency in mass spectrometry (MS), resulting in low analytical sensitivity.[1] Chemical derivatization is a widely adopted strategy to overcome these analytical challenges.
This application note describes a robust and sensitive method for the quantification of amines by converting them into their corresponding 3-hydroxybenzamide (B181210) derivatives using 3-Hydroxybenzoyl chloride. This derivatization enhances the hydrophobicity of the analytes, thereby improving their chromatographic retention.[2] Furthermore, the introduction of the benzoyl moiety generally improves ionization efficiency, leading to lower limits of detection (LOD) and quantification (LOQ).[2][3] The unique mass of the derivatizing agent also allows for specific and selective detection of the derivatized amines using tandem mass spectrometry (MS/MS).[1]
While this protocol is specifically tailored for this compound, the principles are adapted from well-established methods using benzoyl chloride and its derivatives.[1][4] This method is intended for researchers, scientists, and drug development professionals seeking a reliable approach for amine quantification in complex biological matrices.
Experimental Protocols
1. Sample Preparation (Protein Precipitation for Biological Fluids)
This protocol is suitable for samples such as serum or plasma.
-
To 100 µL of the biological sample (e.g., serum, plasma), add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[1]
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new microcentrifuge tube for the subsequent derivatization step.[1]
2. Derivatization Protocol
-
To 50 µL of the supernatant from the sample preparation step, add 25 µL of 100 mM sodium carbonate solution to adjust the pH to alkaline conditions, which is essential for the derivatization reaction.[1]
-
Add 25 µL of a freshly prepared 2% (v/v) solution of this compound in acetonitrile.
-
Vortex the mixture for 30 seconds and incubate at room temperature for 10 minutes to allow the derivatization reaction to proceed to completion.[1]
-
To quench the reaction and stop further derivatization, add 10 µL of 1% (v/v) formic acid in water.[1]
-
Vortex the mixture briefly and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for immediate LC-MS analysis.[1]
3. LC-MS Analysis Parameters
The following are suggested starting parameters for LC-MS analysis. Optimization for specific analytes and instrumentation is recommended.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 1.7 µm), is recommended.[4]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.15% (v/v) formic acid in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-10 min, 5% B.
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 5 µL.[4]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of +5000 V and a source temperature of 400°C.[5]
-
MRM Transitions: These must be optimized for each derivatized amine. The precursor ion will be the [M+H]+ of the derivatized amine. The product ions will likely include a fragment corresponding to the 3-hydroxybenzoyl moiety.
-
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the this compound derivatization method based on analogous benzoyl chloride methods. These values are analyte and matrix-dependent and should be validated for each specific application.
Table 1: Linearity and Sensitivity Data for Selected Amines
| Analyte | Linear Range (nM) | R² | LOD (nM) | LOQ (nM) |
| Amine A | 1 - 1000 | > 0.995 | 0.1 - 20 | 0.3 - 60 |
| Amine B | 5 - 2000 | > 0.995 | 0.1 - 20 | 0.3 - 60 |
| Amine C | 10 - 5000 | > 0.995 | 0.1 - 20 | 0.3 - 60 |
Data adapted from similar benzoyl chloride derivatization methods.[5]
Table 2: Accuracy and Precision Data for Selected Amines
| Analyte | Spiked Concentration (nM) | Recovery (%) | RSD (%) |
| Amine A | 10 | 90.5 - 119.3 | < 10 |
| 50 | 84.6 - 115.4 | < 10 | |
| 1000 | 74.9 - 108.8 | < 10 | |
| Amine B | 10 | 90.5 - 119.3 | < 10 |
| 50 | 84.6 - 115.4 | < 10 | |
| 1000 | 74.9 - 108.8 | < 10 | |
| Amine C | 10 | 90.5 - 119.3 | < 10 |
| 50 | 84.6 - 115.4 | < 10 | |
| 1000 | 74.9 - 108.8 | < 10 |
Data adapted from similar benzoyl chloride derivatization methods.[5]
Visualizations
Chemical Reaction Scheme
Caption: Derivatization of a primary amine with this compound.
Experimental Workflow
Caption: Workflow for amine analysis using this compound derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples [mdpi.com]
Application Notes and Protocols for the Esterification of Complex Alcohols with 3-Hydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the esterification of complex alcohols with 3-hydroxybenzoyl chloride. This reaction is a valuable tool in medicinal chemistry and drug development for the synthesis of novel esters with potential therapeutic applications. The introduction of the 3-hydroxybenzoyl moiety can modulate the physicochemical properties of a parent molecule, such as lipophilicity and hydrogen bonding capacity, which can influence its pharmacokinetic and pharmacodynamic profile. Furthermore, the resulting esters can act as prodrugs, releasing the active alcohol component under physiological conditions. These notes cover the reaction mechanism, experimental procedures for various classes of complex alcohols, and data on the characterization of the resulting esters. The potential biological activities of these esters, particularly in modulating the Nrf2 signaling pathway, are also discussed.
Introduction
The esterification of alcohols is a fundamental transformation in organic synthesis. The reaction of an alcohol with an acyl chloride, such as this compound, is a robust and efficient method for the formation of esters. This particular class of esters, 3-hydroxybenzoates, is of significant interest in drug development due to the biological activities associated with the hydroxybenzoic acid scaffold, including antioxidant, anti-inflammatory, and antimicrobial properties.[1]
The esterification of complex alcohols, such as steroids, terpenes, and other natural products, with this compound can lead to the development of novel prodrugs. Prodrugs are inactive or less active derivatives of a drug molecule that undergo enzymatic or chemical transformation in the body to release the active parent drug.[] This strategy can be employed to improve a drug's solubility, stability, and bioavailability, or to achieve targeted drug delivery.
Reaction Mechanism and Workflow
The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct.
A general workflow for this reaction is depicted below:
Caption: General workflow for the esterification of a complex alcohol with this compound.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates.
General Protocol for the Esterification of a Sterically Unhindered Complex Alcohol
This protocol is suitable for primary and some secondary alcohols.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the complex alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for the Esterification of a Sterically Hindered Complex Alcohol (e.g., Tertiary Alcohols, Steroids)
For sterically hindered substrates, more forcing conditions or alternative reagents may be necessary. The Yamaguchi esterification is a suitable alternative for such cases.[3]
-
Anhydride (B1165640) Formation: To a solution of 3-hydroxybenzoic acid (1.0 eq.) and triethylamine (B128534) (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF), add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) at room temperature. Stir the mixture for 1-2 hours.
-
Esterification: In a separate flask, dissolve the sterically hindered alcohol (1.5 eq.) and 4-dimethylaminopyridine (B28879) (DMAP) (3.0 eq.) in anhydrous toluene. Add the previously prepared mixed anhydride solution to this flask and stir at room temperature for 12-24 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 3.1.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the esterification of various complex alcohols.
Table 1: Reaction Conditions and Yields for the Esterification of Complex Alcohols
| Alcohol Substrate | Alcohol Type | Method | Reaction Time (h) | Yield (%) | Reference |
| Phenazine-1-carboxylic acid derivative | Complex Phenol | Acid Chloride | 2 | >90 | [1] |
| Terpene Alcohols (Primary) | Primary | Acid Chloride | 2-4 | 75-96 | [4] |
| Terpene Alcohols (Secondary) | Secondary | Acid Chloride | 4-8 | 32-42 | [4] |
| Terpene Alcohols (Tertiary) | Tertiary | Carbodiimide | 24 | 21 | [4] |
| Testosterone | Steroid (Secondary) | EDC/DMAP | 12 | 90-95 | [5] |
Table 2: Spectroscopic Data for Representative 3-Hydroxybenzoate Esters
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| Methyl 3-hydroxybenzoate | 7.64 (t, J=1.8 Hz, 1H), 7.55 (ddd, J=7.8, 2.4, 1.2 Hz, 1H), 7.33 (t, J=7.8 Hz, 1H), 7.09 (ddd, J=8.1, 2.7, 1.2 Hz, 1H), 3.92 (s, 3H) | 167.2, 155.8, 131.2, 129.8, 122.3, 120.4, 116.0, 52.4 | 152.05 [M]⁺ |
| Ethyl 3-hydroxybenzoate | 7.63 (t, J=1.8 Hz, 1H), 7.54 (ddd, J=7.8, 2.4, 1.2 Hz, 1H), 7.32 (t, J=7.8 Hz, 1H), 7.08 (ddd, J=8.1, 2.7, 1.2 Hz, 1H), 4.38 (q, J=7.2 Hz, 2H), 1.39 (t, J=7.2 Hz, 3H) | 166.7, 155.8, 131.6, 129.7, 122.1, 120.3, 115.9, 61.4, 14.3 | 166.06 [M]⁺ |
| Cholesteryl 3-hydroxybenzoate (Predicted) | 8.0-7.0 (m, 4H, Ar-H), 5.39 (d, 1H, C6-H), 4.85 (m, 1H, C3-H), 2.5-0.6 (m, steroid backbone) | Aromatic carbons ~166, 155, 131, 129, 122, 120, 116; Steroid carbons consistent with cholesterol backbone | ~498.7 [M]⁺ |
Biological Applications and Signaling Pathways
Prodrug Strategy
The ester linkage in 3-hydroxybenzoate derivatives of complex alcohols can be designed to be labile under physiological conditions, allowing for the controlled release of the active alcohol. This is a widely used prodrug strategy to enhance the therapeutic index of a drug. The release is typically mediated by esterases present in plasma and various tissues.
Caption: Enzymatic activation of a 3-hydroxybenzoate prodrug to release the active complex alcohol.
Modulation of the Nrf2 Signaling Pathway
Hydroxybenzoic acid derivatives have been shown to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or certain small molecule activators, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. The resulting proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), help to restore cellular redox homeostasis and protect against oxidative damage.
Caption: Modulation of the Nrf2 signaling pathway by 3-hydroxybenzoate ester derivatives.
Conclusion
The esterification of complex alcohols with this compound provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The resulting esters can be designed as prodrugs to improve the pharmacokinetic properties of the parent alcohol and may exhibit intrinsic biological activity through the modulation of signaling pathways such as the Nrf2 antioxidant response. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3-Hydroxybenzoyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybenzoyl chloride is a versatile reagent that can be employed in peptide synthesis, primarily for the modification of the N-terminus of a peptide. This modification, known as N-terminal capping, introduces a 3-hydroxybenzoyl group, which can alter the peptide's biological properties, such as stability, receptor affinity, and pharmacokinetic profile. The presence of the hydroxyl group on the aromatic ring also offers a potential site for further chemical modifications or for influencing molecular interactions.
These application notes provide detailed protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis. The methodologies are based on standard and well-established peptide chemistry principles.
Data Presentation
As the efficiency of the 3-hydroxybenzoylation reaction can vary depending on the peptide sequence and reaction conditions, it is crucial to systematically record experimental data. The following table provides a template for summarizing key quantitative results for comparative analysis.
| Peptide Sequence | Synthesis Phase | Reaction Time (h) | Equivalents of this compound | Yield (%) | Purity (%) | Notes |
| Example: H-Ala-Val-Gly-OH | Solution-Phase | 4 | 1.5 | 85 | 95 | Reaction monitored by HPLC. |
| Example: H-Leu-Gly-Phe-Resin | Solid-Phase | 6 | 3.0 | N/A | 92 (crude) | Cleavage from resin with TFA cocktail. |
Experimental Protocols
Protocol 1: N-Terminal 3-Hydroxybenzoylation on Solid Support (SPPS)
This protocol describes the acylation of the N-terminal amino group of a peptide assembled on a solid support using Fmoc/tBu strategy.[1][2]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)[3]
-
Diethyl ether, cold
-
Acetonitrile/Water for HPLC purification
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[2]
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.[1][2]
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
Acylation Reaction:
-
Dissolve this compound (3 equivalents relative to the resin loading) in anhydrous DCM.
-
In a separate vessel, add the this compound solution to the resin.
-
Add DIPEA (3.5 equivalents) to the reaction vessel and agitate at room temperature.
-
-
Monitoring: Monitor the reaction progress using a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. The reaction is complete when the test is negative. This typically takes 2-6 hours.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin with DCM (3 times) and DMF (3 times).
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[3]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow for Solid-Phase N-Terminal 3-Hydroxybenzoylation
Caption: Workflow for the solid-phase synthesis of an N-terminally 3-hydroxybenzoylated peptide.
Protocol 2: Solution-Phase N-Terminal 3-Hydroxybenzoylation
This protocol is suitable for acylating a purified peptide with a free N-terminus in solution.
Materials:
-
Purified peptide with a free N-terminal amine
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc) for extraction
-
Mild acid (e.g., saturated aqueous NH₄Cl) for quenching
Procedure:
-
Peptide Dissolution: Dissolve the peptide (1 equivalent) in the chosen anhydrous solvent. If the peptide is a hydrochloride salt, add the tertiary amine base (2.2 equivalents) to neutralize it.
-
Acylating Agent Addition: In a separate flask, dissolve this compound (1.5 equivalents) in the same anhydrous solvent.
-
Reaction: Slowly add the this compound solution to the stirred peptide solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 2-4 hours.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by adding a mild acid (e.g., saturated aqueous NH₄Cl).[4]
-
Extraction:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude 3-hydroxybenzoyl-peptide by flash column chromatography or preparative RP-HPLC if necessary.
Reaction Scheme for Solution-Phase N-Terminal 3-Hydroxybenzoylation
References
Troubleshooting & Optimization
Preventing polymerization of 3-Hydroxybenzoyl chloride during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Hydroxybenzoyl chloride. The inherent reactivity of the phenolic hydroxyl group in this molecule presents a significant challenge, often leading to polymerization. This guide offers solutions to mitigate this and other common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesis of this compound resulting in a sticky, polymeric material instead of the desired product?
A1: The primary reason for polymerization is the bifunctional nature of this compound. The phenolic hydroxyl group of one molecule can act as a nucleophile and attack the highly reactive acyl chloride group of another molecule. This intermolecular esterification leads to the formation of polyester (B1180765) chains, resulting in a polymeric byproduct. This reaction is often spontaneous and can be difficult to control without the proper preventative measures.
Q2: What is the most effective strategy to prevent polymerization during the synthesis?
A2: The most reliable method to prevent polymerization is to employ a protection-deprotection strategy. This involves temporarily "masking" the reactive hydroxyl group with a protecting group before converting the carboxylic acid to the acyl chloride. Once the acyl chloride is formed, the protecting group is removed to yield the desired this compound. Acetylation is a common and effective method for this purpose.
Q3: Can I synthesize this compound directly from 3-Hydroxybenzoic acid without using a protecting group?
A3: Direct conversion is challenging and generally not recommended due to the high propensity for polymerization. While some methods for direct synthesis of similar compounds like 4-hydroxybenzoyl chloride have been reported with moderate success by carefully controlling reaction conditions (e.g., low temperature, specific solvents), these are often difficult to reproduce and can result in low yields and impure products. For consistent and high-yield synthesis, the protection-deprotection approach is superior.
Q4: What are some suitable protecting groups for the hydroxyl function of 3-Hydroxybenzoic acid?
A4: Several protecting groups can be used for phenolic hydroxyls. The choice depends on the overall synthetic route and the tolerance of other functional groups to the protection and deprotection conditions. Some common options include:
-
Acetyl (Ac): Introduced using acetic anhydride (B1165640) or acetyl chloride. It is stable under the conditions of acyl chloride formation and can be removed by hydrolysis.
-
Benzyl (B1604629) (Bn): Introduced using benzyl bromide or chloride. It is robust but requires specific conditions like hydrogenolysis for removal.
-
Silyl (B83357) ethers (e.g., TBDMS): Offer varying degrees of stability and are typically removed with fluoride (B91410) ion sources.
For many applications, the acetyl group offers a good balance of ease of introduction, stability, and mild removal conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via a protection-deprotection strategy.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-Acetoxybenzoic acid (Protection Step) | Incomplete reaction. | - Ensure the 3-Hydroxybenzoic acid is completely dry. - Use a slight excess of acetic anhydride. - Add a catalytic amount of a strong acid (e.g., sulfuric acid) and gently warm the reaction mixture (e.g., 50-60°C).[1] |
| Hydrolysis of acetic anhydride. | - Use fresh, high-purity acetic anhydride. | |
| Low yield of 3-Acetoxybenzoyl chloride (Chlorination Step) | Incomplete reaction with the chlorinating agent. | - Use a suitable excess of the chlorinating agent (e.g., thionyl chloride). - A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction.[2][3] - Ensure the reaction is carried out under anhydrous conditions. |
| Degradation of the product. | - Avoid excessive heating during the reaction and work-up. Thionyl chloride reactions are often performed at reflux, but prolonged heating can lead to side products. | |
| Formation of a dark-colored reaction mixture | Presence of impurities. | - Use purified starting materials. - Ensure all glassware is clean and dry. |
| Side reactions at elevated temperatures. | - Maintain the recommended reaction temperature and avoid localized overheating. | |
| Difficulty in removing the protecting group (Deprotection Step) | Incomplete hydrolysis of the acetyl group. | - Ensure complete reaction by monitoring with techniques like TLC or NMR. - Adjust the hydrolysis conditions (e.g., concentration of acid or base, reaction time, and temperature). |
| Polymerization observed even with a protecting group strategy | Premature deprotection of the hydroxyl group. | - Ensure that the conditions used for the chlorination and work-up are not harsh enough to cleave the protecting group. For example, some silyl ethers can be acid-labile. |
| Incomplete protection of the hydroxyl group. | - Confirm the complete conversion of 3-Hydroxybenzoic acid to its protected form before proceeding to the chlorination step. |
Experimental Protocols
The recommended approach for synthesizing this compound with high purity and yield is the three-step protection-chlorination-deprotection sequence.
Step 1: Protection of the Hydroxyl Group (Acetylation)
Methodology: Synthesis of 3-Acetoxybenzoic acid
-
In a round-bottom flask, combine 3-Hydroxybenzoic acid with a slight molar excess of acetic anhydride.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Gently warm the mixture to approximately 50-60°C with constant stirring for about 15-30 minutes.[1]
-
Allow the mixture to cool to room temperature.
-
Slowly add water to the reaction mixture to quench the excess acetic anhydride and precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Acetoxybenzoic acid.
| Reactant/Reagent | Molar Ratio (relative to 3-Hydroxybenzoic acid) |
| 3-Hydroxybenzoic acid | 1.0 |
| Acetic anhydride | 1.1 - 1.5 |
| Concentrated H₂SO₄ | Catalytic |
Step 2: Formation of the Acyl Chloride (Chlorination)
Methodology: Synthesis of 3-Acetoxybenzoyl chloride
-
Place the dry 3-Acetoxybenzoic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.
-
Add a suitable solvent such as toluene (B28343) or use neat thionyl chloride.
-
Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.[2][3]
-
Heat the reaction mixture to reflux until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude 3-Acetoxybenzoyl chloride can often be used in the next step without further purification.
| Reactant/Reagent | Molar Ratio (relative to 3-Acetoxybenzoic acid) |
| 3-Acetoxybenzoic acid | 1.0 |
| Thionyl chloride (SOCl₂) | 2.0 - 3.0 |
| N,N-dimethylformamide (DMF) | Catalytic |
Step 3: Deprotection of the Hydroxyl Group
Methodology: Synthesis of this compound
-
The deprotection of the acetyl group is typically achieved through hydrolysis. However, as this compound is highly reactive and prone to polymerization, the deprotection is usually performed in situ during the subsequent reaction where the acyl chloride is used.
-
If the isolated this compound is required, mild hydrolysis conditions would need to be carefully developed, though this is generally avoided due to the product's instability. The more common and practical approach is to use the protected 3-acetoxybenzoyl chloride in the desired subsequent reaction and then deprotect the hydroxyl group on the final product.
Visualizing the Process
Logical Workflow for Synthesis
The following diagram illustrates the recommended synthetic pathway to avoid polymerization.
References
Technical Support Center: Reactions of 3-Hydroxybenzoyl Chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-hydroxybenzoyl chloride. The inherent bifunctional nature of this reagent, possessing both a reactive acyl chloride and a nucleophilic phenolic hydroxyl group, presents unique challenges during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to work with and often leads to failed reactions?
A1: The primary challenge arises from the molecule's two reactive sites. The acyl chloride is a strong electrophile, while the phenolic hydroxyl group is a nucleophile. This allows the molecule to react with itself, leading to rapid polymerization and the formation of insoluble materials, which is often the main cause of reaction failure.[1][2][3]
Q2: What is the most common side reaction observed with this compound?
A2: The most prevalent side reaction is intermolecular esterification, where the hydroxyl group of one molecule attacks the acyl chloride of another.[2][3] This process repeats, leading to the formation of polyester (B1180765) chains (polymerization), which can cause the reaction mixture to solidify.[1]
Q3: How can I prevent the self-reaction and polymerization of this compound?
A3: The most effective strategy is to temporarily "protect" the phenolic hydroxyl group before reacting the acyl chloride with your nucleophile.[4][5] Converting the hydroxyl group into an ether or a silyl (B83357) ether, for example, prevents it from acting as a nucleophile.[6] After the desired reaction at the acyl chloride site is complete, the protecting group can be removed to regenerate the free hydroxyl group.
Q4: Besides polymerization, what other side reactions can occur?
A4: Under certain conditions, particularly with Lewis acid catalysts, the hydroxyl group can activate the aromatic ring towards electrophilic substitution. This can lead to Friedel-Crafts acylation at the positions ortho to the hydroxyl group, resulting in undesired C-C bond formation.[5]
Core Problem: Dual Reactivity
The central issue in the chemistry of this compound is its dual reactivity. The molecule contains both a strong electrophilic site (the acyl chloride) and a nucleophilic site (the phenolic hydroxyl group), leading to competing reaction pathways.
Caption: Competing reaction pathways of this compound.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.
Q: My reaction mixture turned into an insoluble solid shortly after adding this compound. What happened?
A: You have likely observed rapid polymerization. The phenolic hydroxyl of one molecule has reacted with the acyl chloride of another, initiating a chain reaction to form a polyester. This is the most common failure mode when using this reagent without protection.[1][3]
Caption: Simplified workflow of the polymerization side reaction.
Q: My yield is very low, and the purification is difficult due to many byproducts. What are the likely causes and solutions?
A: Low yields are typically due to the consumption of starting material through side reactions.
| Probable Cause | Recommended Solution |
| Self-Polymerization | Protect the hydroxyl group as a silyl ether or other suitable group before reaction.[6] |
| Hydrolysis of Acyl Chloride | Ensure all reagents, solvents, and glassware are strictly anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7][8] |
| Incomplete Reaction | Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Monitor reaction progress using TLC or LC-MS. |
| Ring Acylation (Friedel-Crafts) | Avoid Lewis acid catalysts if possible. If a Lewis acid is required, protecting the hydroxyl group is crucial as it deactivates the ring slightly and prevents coordination with the catalyst.[5] |
Q: I am reacting this compound with an amine. Do I still need a base like pyridine (B92270) or triethylamine?
A: Yes. The reaction between an acyl chloride and an amine (a Schotten-Baumann reaction) generates hydrochloric acid (HCl) as a byproduct.[9] This will protonate your amine nucleophile, rendering it unreactive. A non-nucleophilic base is required to scavenge the HCl and drive the reaction to completion. However, the base can also promote the undesired polymerization, making the use of a protecting group on the hydroxyl function even more critical.
Experimental Protocols and Data
To mitigate the side reactions, a protection-acylation-deprotection strategy is highly recommended.
Protecting Groups for Phenols
The choice of protecting group is critical and depends on the stability of your molecule to the subsequent deprotection conditions.[10][11]
| Protecting Group | Introduction Reagent(s) | Removal Conditions | Stability |
| Trimethylsilyl (TMS) Ether | Trimethylsilyl chloride (TMSCl), Triethylamine | Mild acid (e.g., aq. HCl) or Fluoride source (e.g., TBAF) | Unstable to chromatography and mild acid/base |
| tert-Butyldimethylsilyl (TBDMS) Ether | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Acid (e.g., TFA, HCl) or Fluoride source (e.g., TBAF) | More stable than TMS, generally stable to chromatography |
| Acetyl (Ac) Ester | Acetic anhydride (B1165640) or Acetyl chloride, Pyridine | Base (e.g., K₂CO₃, MeOH) or Acid (e.g., aq. HCl) | Stable to neutral/acidic conditions, cleaved by base[12] |
| Benzyl (Bn) Ether | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions, except reduction |
General Experimental Workflow
A robust workflow involves protecting the hydroxyl group, performing the desired acylation, and finally removing the protecting group.
References
- 1. Solved 13. (6 points) The compound 3-hydroxybenzoyl | Chegg.com [chegg.com]
- 2. Solved meta-Hydroxybenzoyl chloride is not a stable | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 3-Hydroxybenzoyl Chloride Acylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of acylation reactions involving 3-hydroxybenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation reaction with this compound resulting in a low yield or a complex mixture of products?
A1: Direct acylation using this compound is inherently challenging due to the presence of the phenolic hydroxyl group. This can lead to several complications:
-
Self-Esterification: The hydroxyl group of one molecule can react with the acyl chloride of another, leading to the formation of oligomers or polymers.
-
Lewis Acid Catalyst Deactivation: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pair of electrons on the phenolic oxygen. This deactivates the catalyst and the aromatic ring towards the desired electrophilic substitution.[1][2]
-
Competitive O- vs. C-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at either the hydroxyl group (O-acylation) to form an ester, or on the aromatic ring (C-acylation) to form a hydroxyaryl ketone. O-acylation is often the kinetically favored product.[1]
Q2: How can I prevent self-esterification and other side reactions?
A2: The most effective strategy is to employ a protection-deprotection approach. The phenolic hydroxyl group of 3-hydroxybenzoic acid is first protected (e.g., as an acetate (B1210297) ester) before converting the carboxylic acid to the acyl chloride. This protected acyl chloride is then used in the acylation reaction, followed by a final deprotection step to reveal the free hydroxyl group.
Q3: I am performing a Friedel-Crafts acylation and want to favor the formation of the C-acylated product (hydroxyaryl ketone). How can I achieve this?
A3: While direct Friedel-Crafts acylation of phenols is difficult, the Fries rearrangement of the initially formed O-acylated product (phenyl ester) can be used to yield the desired C-acylated ketone. To favor C-acylation via the Fries rearrangement, the following conditions are generally recommended:
-
High Catalyst Concentration: Using a stoichiometric excess of a Lewis acid promotes the rearrangement of the ester to the C-acylated product.[1][2]
-
Elevated Temperatures: Higher reaction temperatures tend to favor the formation of the ortho-hydroxyaryl ketone, while lower temperatures favor the para-isomer.[3]
Q4: What is the Schotten-Baumann reaction and when should I use it?
A4: The Schotten-Baumann reaction is an effective method for the O-acylation of phenols.[4] It is typically carried out in a two-phase system (e.g., dichloromethane (B109758) and water) with a base, such as aqueous sodium hydroxide (B78521), to neutralize the HCl byproduct.[5] This method is ideal when the desired product is the ester (O-acylated).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Lewis acid catalysts (for Friedel-Crafts) are highly sensitive to moisture. 2. Inactive Catalyst: The Lewis acid may be old or has been exposed to air. 3. Insufficient Catalyst: In Friedel-Crafts reactions, the product ketone can complex with the catalyst, requiring stoichiometric amounts. 4. Deactivated Aromatic Substrate: For Friedel-Crafts, strongly electron-withdrawing groups on the substrate can prevent the reaction. | 1. Ensure all glassware is flame-dried and use anhydrous solvents. 2. Use a fresh, unopened container of the Lewis acid catalyst. 3. Increase the molar ratio of the Lewis acid to the substrate. 4. Consider an alternative synthetic route if the substrate is highly deactivated. |
| Formation of Multiple Products | 1. Competitive O- and C-acylation: This is common in Friedel-Crafts reactions with phenols. 2. Polysubstitution: Highly activated aromatic rings may undergo multiple acylations. | 1. To obtain the ester, use Schotten-Baumann conditions. To obtain the ketone, consider a protection-deprotection strategy or a Fries rearrangement of the isolated ester. 2. The acyl group is deactivating, so polyacylation is less common than polyalkylation. If it occurs, consider using a milder Lewis acid or lower temperatures. |
| Product is an Ester Instead of a Ketone | Reaction Conditions Favor O-acylation: Low concentrations of a Lewis acid or the use of a base (like pyridine (B92270) or NaOH) will favor ester formation. | To obtain the ketone, treat the isolated ester with an excess of a Lewis acid (e.g., AlCl₃) at an appropriate temperature to induce the Fries rearrangement. |
| Fries Rearrangement Gives Poor Yield | 1. Suboptimal Temperature: Temperature controls the ortho/para selectivity and reaction rate. 2. Inappropriate Solvent: Solvent polarity can influence the product ratio. | 1. For the para-product, use lower temperatures. For the ortho-product, higher temperatures are generally required. 2. Non-polar solvents tend to favor the ortho-product, while more polar solvents can increase the proportion of the para-product.[3] |
Data Presentation
Table 1: Influence of Reaction Conditions on Acylation Product Distribution (Illustrative)
| Acylation Method | Catalyst | Catalyst Stoichiometry | Temperature | Predominant Product | Expected Yield Range |
| Direct Friedel-Crafts | AlCl₃ | < 1 equivalent | Low | O-acylated (Ester) | Low to Moderate |
| Fries Rearrangement | AlCl₃ | > 1.5 equivalents | Low (~0-25°C) | para-C-acylated (Ketone) | Moderate to High |
| Fries Rearrangement | AlCl₃ | > 1.5 equivalents | High (>60°C) | ortho-C-acylated (Ketone) | Moderate to High |
| Schotten-Baumann | aq. NaOH | Base | Room Temp. | O-acylated (Ester) | High |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
A reliable method to synthesize 3-hydroxybenzoyl derivatives is the protection-acylation-deprotection strategy. Below are the detailed experimental protocols for each step.
Protocol 1: Protection of 3-Hydroxybenzoic Acid as 3-Acetoxybenzoic Acid
Objective: To protect the phenolic hydroxyl group as an acetate ester.
Materials:
-
3-Hydroxybenzoic acid
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid or pyridine
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 3-hydroxybenzoic acid (1.0 eq) and acetic anhydride (1.5 eq).
-
Add a catalytic amount of concentrated sulfuric acid or pyridine.
-
Heat the mixture gently (e.g., 50-60°C) for 2 hours, or stir at room temperature until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and slowly add cold deionized water to quench the excess acetic anhydride.
-
The product, 3-acetoxybenzoic acid, will precipitate. Isolate the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-acetoxybenzoic acid.
Protocol 2: Formation of 3-Acetoxybenzoyl Chloride
Objective: To convert the carboxylic acid to an acyl chloride.
Materials:
-
3-Acetoxybenzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend 3-acetoxybenzoic acid (1.0 eq) in an anhydrous solvent.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the mixture to reflux for 2-3 hours or until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 3-acetoxybenzoyl chloride is typically used immediately in the next step without further purification.
Protocol 3: Acylation of a Phenolic Substrate (Schotten-Baumann Conditions)
Objective: To perform the acylation of a target phenol (B47542) with 3-acetoxybenzoyl chloride.
Materials:
-
Target phenol
-
3-Acetoxybenzoyl chloride
-
10% Aqueous sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the target phenol (1.0 eq) in DCM in a flask.
-
In a separate funnel, dissolve 3-acetoxybenzoyl chloride (1.1 eq) in DCM.
-
Combine the two solutions and cool the mixture in an ice bath.
-
Add the 10% aqueous NaOH solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours (monitor by TLC).
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude protected product.
Protocol 4: Deprotection of the Acetate Group
Objective: To remove the acetate protecting group and yield the final 3-hydroxybenzoyl derivative.
Materials:
-
Protected acylated product
-
Hydrochloric acid (HCl) or a base like sodium methoxide
Procedure (Acidic Hydrolysis):
-
Dissolve the protected product in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and stir for 1-4 hours (monitor by TLC).
-
Cool the mixture and remove the methanol under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the final product.
Visualizations
Caption: Recommended workflow for acylation with this compound.
Caption: Troubleshooting workflow for low yield in acylation reactions.
References
Technical Support Center: Purification of 3-Hydroxybenzoyl Chloride Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Hydroxybenzoyl chloride reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the reaction of 3-Hydroxybenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). A catalyst, such as N,N-dimethylformamide (DMF), is often used in a suitable solvent like toluene (B28343) or benzene (B151609).[1][2] It is important to note that due to the presence of the hydroxyl group, protecting this group prior to chlorination and subsequent deprotection can be an alternative strategy to avoid side reactions, similar to the synthesis of 3-Hydroxy-4-methoxybenzoyl chloride.[3]
Q2: What are the primary impurities I should expect in my crude this compound product?
Common impurities can be categorized as follows:
-
Starting Material-Related: Unreacted 3-hydroxybenzoic acid.
-
Reagent-Related: Residual thionyl chloride and its hydrolysis byproducts (HCl, SO₂). If a catalyst like DMF is used, it can also be present.
-
Side-Product-Related: Polymeric byproducts are a significant concern, as this compound is known to be unstable and can polymerize.[4][5][6] Dimerization and further polymerization can occur through intermolecular esterification between the hydroxyl group of one molecule and the acid chloride of another.
-
Solvent-Related: Residual solvent from the reaction (e.g., toluene, benzene).
Q3: How can I monitor the purity of my this compound during purification?
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the purity of this compound. A reverse-phase column can be used with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid for Mass Spectrometry (MS) compatibility.[7] Additionally, ¹H NMR spectroscopy can be a powerful tool to identify the presence of starting materials and other organic impurities by comparing the spectra of the purified product with that of the starting material and known solvents.[8][9][10]
Q4: What are the recommended storage conditions for purified this compound?
Due to its reactivity and tendency to hydrolyze and polymerize, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (refrigerated or frozen). It is crucial to minimize exposure to moisture and air.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete reaction. | Ensure sufficient reaction time and temperature. Use of a catalyst like DMF can drive the reaction to completion.[1] |
| Degradation of the product during workup. | Work up the reaction mixture promptly and at low temperatures. Avoid prolonged exposure to water or protic solvents. | |
| Polymerization of the product. | Use the crude product immediately in the next step if possible. If purification is necessary, perform it quickly and at low temperatures. Consider using a protecting group strategy for the hydroxyl function if polymerization is a persistent issue.[3] | |
| Product is a dark oil or tar-like substance | Significant polymerization has occurred. | This is a common issue due to the instability of this compound.[4][5][6] Attempting purification via short-path distillation under high vacuum may salvage some product. For future syntheses, consider immediate use of the crude product or a protective group strategy. |
| Presence of colored impurities from the starting material or side reactions. | Purification by column chromatography on silica (B1680970) gel using a non-polar eluent system may remove colored impurities. | |
| Product solidifies in the distillation apparatus | The melting point of the product is close to the distillation temperature under the applied vacuum. | Gentle heating of the condenser and receiving flask may prevent solidification. Alternatively, consider purification by recrystallization if a suitable solvent can be found. |
| Multiple spots on TLC, even after purification | Co-eluting impurities. | Change the solvent system for column chromatography to alter the polarity and improve separation. A gradient elution might be necessary. |
| Decomposition of the product on the TLC plate (silica is acidic). | Add a small amount of a non-polar solvent to the spotting solution and run the TLC quickly. Neutralizing the silica gel with a base before use can sometimes help, but this may also promote decomposition. | |
| Product purity does not improve after recrystallization | The chosen solvent is not appropriate. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] Experiment with different solvent systems, such as toluene, hexane, or mixtures like ethyl acetate (B1210297)/hexane.[12] |
| Impurities have similar solubility to the product. | If recrystallization is ineffective, column chromatography is the recommended alternative. |
Data on Purification of a Related Compound
| Purification Method | Compound | Purity Achieved | Yield | Reference |
| Distillation (Normal and Reduced Pressure) followed by concentration | 4-Hydroxybenzoyl chloride | >97% | >90% | [2] |
Experimental Protocols
General Synthesis of Hydroxybenzoyl Chlorides (Adapted from 4-Hydroxybenzoyl chloride synthesis)[2]
-
In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 3-hydroxybenzoic acid, benzene (or toluene), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture to dissolve the components.
-
Heat the mixture to approximately 55°C.
-
Slowly add thionyl chloride dropwise over a period of 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 55-65°C for 2-4 hours.
-
Cool the reaction mixture and allow the layers to separate. The upper layer may contain DMF hydrochloride and other impurities, while the lower layer contains the product in the organic solvent.
-
Carefully separate the lower layer containing the product.
Purification by Distillation[2]
-
The separated organic layer containing the crude this compound can be purified by distillation.
-
Initially, distill at atmospheric pressure to remove the bulk of the solvent (e.g., benzene).
-
Subsequently, perform distillation under reduced pressure to recover the remaining solvent and excess thionyl chloride.
-
The final product, this compound, is expected to be a viscous solid upon cooling.
Caution: Due to the instability of this compound, distillation should be performed as quickly as possible and at the lowest feasible temperature to minimize polymerization.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene, hexane, or a mixture of ethyl acetate and hexane).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common issues in this compound purification.
References
- 1. 4-Chloro-3-hydroxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. Solved meta-Hydroxybenzoyl chloride is not a stable | Chegg.com [chegg.com]
- 6. Solved Practice Problem 20.68 meta-Hydroxybenzoyl chloride | Chegg.com [chegg.com]
- 7. Separation of 3-(Chloromethyl)benzoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 3-Hydroxybenzaldehyde(100-83-4) 1H NMR [m.chemicalbook.com]
- 9. 3-Methylbenzoyl chloride(1711-06-4) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Chlorobenzoyl chloride(618-46-2) 1H NMR [m.chemicalbook.com]
- 11. mt.com [mt.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Managing the Instability of 3-Hydroxybenzoyl Chloride in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxybenzoyl chloride. Due to its inherent reactivity, this acyl chloride requires careful handling to ensure experimental success. This guide addresses common challenges related to its stability in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning cloudy or precipitating?
A1: Cloudiness or precipitation in your this compound solution is often a sign of degradation. The primary cause is hydrolysis, where the acyl chloride reacts with trace amounts of water in your solvent to form the less soluble 3-Hydroxybenzoic acid.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The main degradation pathway is hydrolysis, which converts this compound to 3-Hydroxybenzoic acid and hydrochloric acid.[1][2] In the presence of alcohol solvents, transesterification to the corresponding ester can also occur. At elevated temperatures, polymerization or other side reactions may be possible, though less common under typical laboratory conditions.
Q3: Which solvents are recommended for dissolving this compound?
A3: Anhydrous aprotic solvents are highly recommended.[2][3] Examples include dichloromethane (B109758) (DCM), chloroform, anhydrous diethyl ether, and tetrahydrofuran (B95107) (THF). It is crucial to use solvents with very low water content to minimize hydrolysis.
Q4: Can I use protic solvents like alcohols or water?
A4: Protic solvents are generally not recommended for storing or handling this compound as they will react with the acyl chloride group.[2][4] Water leads to rapid hydrolysis, while alcohols will lead to the formation of esters. These solvents should only be used if they are intended as reactants in your experiment.
Q5: How should I store solutions of this compound?
A5: Solutions should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at a low temperature (2-8 °C is a common recommendation) to minimize degradation.[5] Prepare solutions fresh whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of reactivity in solution | Hydrolysis due to water contamination in the solvent or glassware. | Use a freshly opened bottle of anhydrous solvent or a properly dried and distilled solvent. Ensure all glassware is oven-dried or flame-dried before use. |
| Inconsistent reaction yields | Degradation of this compound stock solution. | Prepare the this compound solution fresh before each use. If a stock solution must be used, store it under an inert atmosphere at low temperature and for a limited time. |
| Formation of a white precipitate | Precipitation of 3-Hydroxybenzoic acid, the hydrolysis product. | Confirm the identity of the precipitate using analytical techniques such as NMR or IR spectroscopy. If confirmed, the solution has degraded and should be discarded. |
| Discoloration of the solution (e.g., yellowing) | Potential side reactions or impurities in the starting material or solvent. | Ensure the purity of your this compound and use high-purity anhydrous solvents. Discoloration may indicate the presence of phenolic impurities which can be prone to oxidation. |
| Low yield when reacting with an amine | The amine is protonated by HCl byproduct, reducing its nucleophilicity. | Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to scavenge the HCl that is formed. |
Quantitative Data Summary
The following tables provide illustrative data on the stability and solubility of this compound based on general principles of acyl chloride chemistry. This data is intended for guidance and may not represent exact experimental values.
Table 1: Illustrative Solubility of this compound in Common Organic Solvents
| Solvent | Type | Solubility ( g/100 mL) at 25°C (Illustrative) |
| Dichloromethane (DCM) | Aprotic | > 20 |
| Chloroform | Aprotic | > 20 |
| Tetrahydrofuran (THF) | Aprotic | > 15 |
| Diethyl Ether | Aprotic | ~10 |
| Acetonitrile | Aprotic | ~10 |
| Acetone | Aprotic | Reacts |
| Methanol | Protic | Reacts |
| Water | Protic | Reacts |
Table 2: Illustrative Half-life of this compound in Different Solvents at 25°C
| Solvent | Water Content | Half-life (t½) (Illustrative) |
| Anhydrous Dichloromethane | < 50 ppm | > 24 hours |
| Dichloromethane | Saturated with water | < 1 hour |
| Anhydrous Tetrahydrofuran (THF) | < 50 ppm | > 12 hours |
| Tetrahydrofuran (THF) | Saturated with water | < 30 minutes |
| Water | 100% | < 1 minute |
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard this compound Solution
Objective: To prepare a relatively stable stock solution of this compound for subsequent reactions.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM, <50 ppm water)
-
Oven-dried glassware (e.g., volumetric flask, syringe)
-
Inert gas supply (Nitrogen or Argon)
-
Septum-sealed cap
Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Under a gentle stream of inert gas, add the desired mass of this compound to the volumetric flask.
-
Using a dry syringe, add the anhydrous DCM to the flask to the desired volume.
-
Seal the flask with a septum cap and swirl gently to dissolve the solid.
-
Store the solution at 2-8°C under an inert atmosphere. It is recommended to use the solution within 24 hours for best results.
Protocol 2: Monitoring the Hydrolysis of this compound by HPLC
Objective: To quantify the rate of hydrolysis of this compound in a given solvent.
Materials:
-
This compound solution in the solvent of interest
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient may be required)
-
Quenching solution (e.g., a solution of a primary amine like benzylamine (B48309) in anhydrous acetonitrile)
Procedure:
-
Prepare a solution of this compound in the solvent to be tested at a known concentration.
-
At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.
-
Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution. This will derivatize the remaining this compound into a stable amide.
-
Analyze the quenched samples by HPLC. Monitor the disappearance of the amide derivative peak and the appearance of the 3-Hydroxybenzoic acid peak over time.
-
Calculate the concentration of this compound remaining at each time point and determine the rate of degradation.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for monitoring this compound stability.
References
Technical Support Center: Optimizing Reaction Conditions for Selective Acylation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on selective acylation reactions. The content is structured to address specific experimental challenges with practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Issues & Low Yield
Q1: My acylation reaction has a very low yield or is not working at all. What are the most common causes?
A1: Low or non-existent yield in acylation reactions typically stems from issues with reagents, reaction conditions, or the substrate's reactivity. Key factors to investigate include:
-
Inactive Acylating Agent: Acylating agents like anhydrides and acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture. This converts them into unreactive carboxylic acids.[1][2] Always use fresh or purified reagents stored under anhydrous conditions.[1]
-
Deactivated Nucleophile: The nucleophilicity of the target functional group (e.g., amine or alcohol) is crucial. For amines, if the reaction medium is too acidic, the amine can be protonated, losing its lone pair of electrons required for the nucleophilic attack.[1] For substrates with strongly electron-withdrawing groups, the nucleophilicity is inherently reduced, potentially requiring harsher reaction conditions.[2]
-
Catalyst Inactivity: In reactions requiring a catalyst (e.g., Lewis acids in Friedel-Crafts acylation or DMAP in alcohol acylation), the catalyst can be deactivated. Lewis acids like AlCl₃ are extremely moisture-sensitive.[3] Furthermore, in Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid, consuming it. Therefore, stoichiometric amounts of the catalyst are often necessary.[3]
-
Suboptimal Temperature: Temperature is a critical parameter affecting both reaction rate and selectivity.[4] Low temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reagents or products.[1][4] A common strategy is to start the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature gradually.[2]
Q2: My reaction is producing a dark brown, polymeric material. What is happening and how can I prevent it?
A2: The formation of dark, polymeric material usually indicates the decomposition of the starting material or product.[4] This can be caused by:
-
Harsh Conditions: High temperatures or the use of strong acids/bases can lead to degradation.[4] Try lowering the reaction temperature.
-
Oxidation: If your substrate is sensitive to oxidation, the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[1][4]
-
Acid Sensitivity (e.g., Pyrroles): Some substrates, like pyrrole, are prone to polymerization under acidic conditions. In such cases, perform the reaction at a lower temperature, add the substrate slowly to the reaction mixture, or use a milder Lewis acid.[5]
Section 2: Chemoselectivity (N- vs. O-Acylation)
Q3: I am trying to acylate an amino alcohol. How can I selectively acylate the amine (N-acylation) over the hydroxyl group (O-acylation)?
A3: Achieving selective N-acylation in the presence of a hydroxyl group depends on exploiting the different nucleophilicity and acidity of the amine and alcohol functional groups.
-
Under Basic or Neutral Conditions: Amines are generally more nucleophilic than alcohols. Therefore, under neutral or basic conditions, N-acylation is typically favored. Using a base like pyridine (B92270) or triethylamine (B128534) is common.[1]
-
Mixed Anhydride (B1165640) Method: A highly selective method involves forming a mixed anhydride from the carboxylic acid and a sulfonyl chloride. This intermediate reacts preferentially with the amino group.[6] The reaction is optimally carried out between 0°C and 35°C.[6]
-
Enzymatic Methods: Specific enzymes can be used to generate reactive acyl-adenosine phosphates from carboxylic acids, which show high selectivity for the N-termini of peptides and proteins over side-chain hydroxyl groups.[7]
Q4: Conversely, how can I achieve selective O-acylation in the presence of an amine?
A4: Selective O-acylation is more challenging due to the higher nucleophilicity of amines. The most common strategy is to deactivate the amine by protonation under acidic conditions.
-
Acidic Conditions: In a sufficiently acidic medium, the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt. This leaves the hydroxyl group as the primary nucleophile available for acylation.[8] This strategy is effective for hydroxyamino acids and other amino alcohols.[8]
-
Catalyst-Driven Selectivity: Certain catalysts can invert the typical reactivity. For example, in the acylation of nucleosides, catalyst-free conditions may favor N-acylation, while the addition of 4-(Dimethylamino)pyridine (DMAP) can promote O-acylation.
Table 1: Effect of Catalyst on Chemoselectivity of Nucleoside Benzoylation
| Entry | Base/Catalyst | Solvent | O:N Selectivity |
| 1 | None | MeCN | 1:99 |
| 2 | DMAP | MeCN | 99:1 |
| 3 | NEt₃ | MeCN | 20:80 |
Data adapted from studies on nucleoside acylation, illustrating how catalyst choice can completely reverse selectivity.[9]
Section 3: Regioselectivity (Polyols & Carbohydrates)
Q5: I am working with a polyol (e.g., a sugar derivative) and need to acylate a specific hydroxyl group. How can I control regioselectivity?
A5: Regioselective acylation of polyols is a significant challenge due to the similar reactivity of multiple hydroxyl groups.[10] Control can be achieved through several methods:
-
Steric Hindrance: Primary hydroxyl groups are generally more sterically accessible and more reactive than secondary ones. This intrinsic reactivity can often be exploited for selective acylation of primary alcohols.
-
Catalyst Control: Organocatalysts and metal-based catalysts can use non-covalent interactions (like hydrogen bonding) to direct the acylating agent to a specific, often less reactive, hydroxyl group.[11] This allows for unconventional selectivity, such as acylating a secondary alcohol in the presence of a primary one.[11]
-
Stannylene Acetals: A common method involves the formation of a dibutylstannylene acetal, which activates the attached oxygen atoms. Subsequent reaction with an acylating agent often leads to regioselective acylation.[12]
-
Enzymatic Methods: Enzymes like lipases are powerful tools for introducing acyl groups with high regioselectivity, though they are often most effective for acylating primary hydroxyl groups.[11]
Experimental Protocols
Protocol 1: General Procedure for Selective N-Acylation of an Amine
This protocol is a general method for the N-acylation of a primary amine using an acid anhydride in the presence of a base.
-
Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or pyridine).[4]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a base such as pyridine (if not used as the solvent) or triethylamine (1.2 eq). Then, add the acylating agent (e.g., acetic anhydride, 1.2-1.5 eq) dropwise to the stirred solution.[1][4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Washing: Combine the organic layers. If pyridine was used, wash sequentially with cold 1M HCl to remove the pyridine, followed by saturated NaHCO₃ solution, and finally brine.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Procedure for Selective O-Acylation of a Hydroxyamino Acid under Acidic Conditions
This protocol is adapted for the selective esterification of a hydroxyl group in the presence of an amine by leveraging acid protection.
-
Setup: Suspend the hydroxyamino acid (1.0 eq) in a suitable acidic medium. A common system is HCl-saturated glacial acetic acid.[8] This step protonates the amine, rendering it non-nucleophilic.
-
Acylating Agent: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.5 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating as required. The reaction progress can be monitored by TLC, though care must be taken with the acidic mobile phase.
-
Isolation: The O-acylated product often precipitates from the reaction mixture as its hydrochloride salt.[8]
-
Purification: Collect the precipitate by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove excess reagents. The product can be further purified by recrystallization.
Visualizations: Workflows and Logic Diagrams
Below are diagrams created using Graphviz to illustrate common workflows and troubleshooting logic for selective acylation reactions.
Caption: General experimental workflow for a selective acylation reaction.
Caption: Troubleshooting decision tree for low yield in acylation reactions.
Caption: Logical relationship for controlling N- vs. O-acylation selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Site-Selective Molecular Transformation: Acylation of Hydroxy Groups and C–H Amination [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 3-Hydroxybenzoyl chloride reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxybenzoyl chloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during esterification and amidation reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield or a complex mixture of products. What is the most common cause?
A1: The most frequent issue with this compound is its bifunctional nature. The presence of both a reactive acyl chloride and a nucleophilic hydroxyl group on the same molecule can lead to self-esterification or polymerization, especially under basic conditions or at elevated temperatures. This side reaction consumes the starting material and leads to the formation of oligomeric or polymeric byproducts, significantly reducing the yield of the desired product. It is often challenging to isolate the desired product from this complex mixture.
Q2: How can I prevent the self-reaction of this compound?
A2: A common and effective strategy is to protect the hydroxyl group before performing the acylation reaction. The hydroxyl group of the precursor, 3-hydroxybenzoic acid, can be protected, for example, as an acetate (B1210297) ester. The protected acid is then converted to the acid chloride. This protected acyl chloride can then be used in your reaction. Following the successful formation of your desired ester or amide, the protecting group can be removed under mild conditions to yield the final product with the free hydroxyl group.[1]
Q3: What are the critical reaction conditions to control for improving conversion rates?
A3: Aside from addressing the self-reaction, several other factors are critical:
-
Anhydrous Conditions: Acyl chlorides are highly sensitive to moisture. Any water in your solvents, reagents, or glassware will hydrolyze the this compound to 3-hydroxybenzoic acid, which is unreactive under these conditions. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: A non-nucleophilic base is crucial to neutralize the HCl byproduct without reacting with the acyl chloride. Tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. The pKa of the base should be sufficient to scavenge the acid effectively.
-
Temperature Control: Many acylation reactions are exothermic. Running the reaction at low temperatures (e.g., 0 °C), at least during the addition of the acyl chloride, can help to control the reaction rate and minimize side reactions.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the this compound may be used to ensure the complete consumption of a valuable substrate.
Q4: I am observing the formation of byproducts other than the desired product and polymer. What could they be?
A4: Besides polymerization and hydrolysis, other side reactions can occur depending on your specific substrate and conditions. If your substrate has multiple reactive sites, you may see acylation at different positions. In Friedel-Crafts acylation reactions, this can lead to isomeric products. Careful control of temperature and the choice of solvent and catalyst can improve selectivity.
Troubleshooting Low Conversion Rates
Low conversion rates in reactions involving this compound can be diagnosed and addressed by systematically evaluating the reaction parameters.
Problem: Low or No Product Formation
This is often indicated by the presence of unreacted starting materials in your reaction mixture, as observed by TLC, LC-MS, or other analytical techniques.
Data Presentation: Impact of Reaction Parameters on Yield
While specific quantitative data for this compound is limited in the literature, the following tables provide illustrative data based on reactions with analogous benzoyl chlorides. These trends are generally applicable and can guide your optimization efforts.
Table 1: Effect of Solvent on Amide Synthesis Yield
The choice of solvent can influence the solubility of reactants and the reaction rate. Below are typical yields for the reaction of a substituted benzoyl chloride with an aniline (B41778) in different solvents.
| Solvent | Dielectric Constant (ε) | Typical Yield (%) |
| Dichloromethane (B109758) (DCM) | 9.1 | 70-85 |
| Tetrahydrofuran (THF) | 7.6 | 65-80 |
| Acetonitrile | 37.5 | 75-90 |
| Toluene (B28343) | 2.4 | 60-75 |
| Cyrene™ | 39.9 | 70-90[2] |
Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.
Table 2: Influence of Base on Esterification Yield
The base plays a crucial role in neutralizing the HCl byproduct. The choice and amount of base can significantly impact the reaction outcome.
| Base | pKa of Conjugate Acid | Equivalents | Typical Yield (%) |
| Triethylamine (TEA) | 10.75 | 1.2 | 85-95 |
| Diisopropylethylamine (DIPEA) | 11.0 | 1.2 | 80-90 |
| Pyridine | 5.25 | 1.5 | 70-85 |
| Sodium Hydroxide (B78521) (aq) | ~14 | 2.0 (in biphasic system) | 80-95 |
Note: Yields are illustrative. Aqueous bases are used in Schotten-Baumann conditions.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound or its protected form.
Protocol 1: Esterification of a Phenol (B47542) using Protected this compound
This protocol employs a protection-acylation-deprotection strategy to avoid self-esterification.[1]
-
Dissolve 3-hydroxybenzoic acid (1 equivalent) in pyridine.
-
Cool the solution in an ice bath.
-
Add acetic anhydride (B1165640) (1.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute with dichloromethane (DCM) and wash with 1 M HCl and then water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-acetoxybenzoic acid.
-
To the crude 3-acetoxybenzoic acid, add anhydrous toluene and a catalytic amount of dimethylformamide (DMF).
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours until gas evolution ceases.
-
Remove excess thionyl chloride and toluene by distillation under reduced pressure.
-
The resulting crude 3-acetoxybenzoyl chloride is typically used immediately in the next step.
-
Dissolve the target phenol (1 equivalent) in DCM and cool in an ice bath.
-
In a separate flask, dissolve the crude 3-acetoxybenzoyl chloride (1.1 equivalents) in DCM.
-
Add the acyl chloride solution to the phenol solution.
-
Add 10% aqueous sodium hydroxide solution dropwise with vigorous stirring (Schotten-Baumann conditions).
-
Continue stirring at room temperature for 1-3 hours, monitoring by TLC.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.
-
Dissolve the protected ester in methanol.
-
Add a mild base such as tetramethylguanidine (TMG) (2-3 equivalents).
-
Stir at room temperature for a few hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to yield the final 3-hydroxybenzoyl ester.
Protocol 2: N-Acylation of an Aniline with an Acyl Chloride
This is a general protocol for the formation of an amide bond, which can be adapted for 3-acetoxybenzoyl chloride.[3]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the aniline (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.
-
Addition of Acylating Agent: Slowly add the 3-acetoxybenzoyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography. The acetyl protecting group can then be removed as described in Protocol 1, Step 4.
References
Hydrolysis of 3-Hydroxybenzoyl chloride and its prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of 3-hydroxybenzoyl chloride and its prevention during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise due to the hydrolysis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in acylation reaction | Hydrolysis of this compound before it can react with the substrate. | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). - Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Add the this compound slowly to the reaction mixture to minimize exposure to any residual moisture. |
| Formation of 3-hydroxybenzoic acid as a major byproduct | This is the direct product of this compound hydrolysis. | - Review and optimize the reaction setup to strictly exclude water.[1] - If the substrate or other reagents are potential sources of moisture, consider using a drying agent that is compatible with the reaction. - For reactions in basic conditions, use a non-aqueous base (e.g., triethylamine (B128534), pyridine) instead of aqueous bases.[2] |
| Inconsistent reaction outcomes | Variable amounts of water present in different experimental runs. | - Standardize the procedure for drying glassware and handling anhydrous solvents. - Always use freshly opened or properly stored anhydrous solvents. - Monitor the humidity of the laboratory environment, if possible. |
| Reagent appears clumpy or has a strong acidic smell (other than expected) | The reagent may have already been partially hydrolyzed due to improper storage. | - Store this compound in a tightly sealed container in a desiccator, preferably in a cool, dark place.[1][3] - For long-term storage, consider sealing the container under an inert atmosphere. - Before use, visually inspect the reagent for any signs of degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrolysis for this compound?
A1: The hydrolysis of this compound proceeds via a nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by water, which acts as a nucleophile. This is followed by the elimination of a chloride ion and a proton to form 3-hydroxybenzoic acid and hydrochloric acid. The reaction is generally rapid, especially in the presence of moisture.[4]
Q2: What are the primary factors that influence the rate of hydrolysis?
A2: Several factors can influence the rate of hydrolysis:
-
Water Content: This is the most critical factor. The presence of even trace amounts of water can lead to significant hydrolysis.
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.
-
pH: The hydrolysis of acyl chlorides can be catalyzed by both acids and bases.[1] While the reaction proceeds in neutral water, it is typically faster under basic conditions due to the presence of the stronger nucleophile, hydroxide (B78521) ion (OH⁻). Acidic conditions can also promote hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Solvent: Polar protic solvents, especially those containing water, will facilitate hydrolysis. Aprotic solvents are preferred for reactions involving acyl chlorides.
Q3: How can I prevent the hydrolysis of this compound during my experiments?
A3: Preventing hydrolysis requires careful experimental technique:
-
Use Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.[1]
-
Proper Reagent Handling: Add this compound to the reaction mixture in a controlled manner. If weighing the reagent, do so quickly to minimize exposure to air.
-
Choice of Base: If a base is required, use a non-aqueous organic base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct without introducing water.[2]
-
Appropriate Storage: Store the reagent in a tightly sealed container in a desiccator.[1][3]
Q4: How can I detect if my this compound has hydrolyzed?
A4: The primary product of hydrolysis is 3-hydroxybenzoic acid. This can be detected using various analytical techniques:
-
Thin-Layer Chromatography (TLC): Compare the TLC of your reagent or reaction mixture against a standard of 3-hydroxybenzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of signals corresponding to 3-hydroxybenzoic acid in the ¹H or ¹³C NMR spectrum of your this compound reagent would indicate hydrolysis.
-
Infrared (IR) Spectroscopy: Hydrolysis will result in the appearance of a broad O-H stretch from the carboxylic acid group and a shift in the carbonyl (C=O) stretching frequency.
Experimental Protocols
General Protocol for Acylation using this compound under Anhydrous Conditions
This protocol provides a general methodology for the acylation of a generic nucleophile (e.g., an amine or alcohol) while minimizing the risk of hydrolysis.
-
Preparation of Glassware and Reagents:
-
All glassware (reaction flask, dropping funnel, condenser, etc.) must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., silica (B1680970) gel, calcium chloride).
-
Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile) should be obtained from a solvent purification system or a freshly opened bottle of an appropriate grade.
-
The nucleophilic substrate and any non-aqueous base (e.g., triethylamine) should be dried and stored appropriately.
-
-
Reaction Setup:
-
Set up the reaction apparatus under a positive pressure of an inert gas.
-
Dissolve the nucleophilic substrate and a non-aqueous base (if required, typically 1.1-1.5 equivalents) in the anhydrous solvent in the reaction flask.
-
Cool the mixture to the desired temperature (often 0 °C to minimize side reactions) using an ice bath.
-
-
Addition of this compound:
-
Dissolve the this compound (typically 1.0-1.2 equivalents) in a small amount of the anhydrous solvent in a separate, dry flask.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of the substrate over a period of 15-60 minutes.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).
-
Once the reaction is complete, the work-up procedure should be chosen based on the properties of the product. A typical work-up may involve quenching the reaction with a non-aqueous solvent, followed by an appropriate extraction and purification process.
-
Visualizations
Caption: Mechanism of this compound Hydrolysis.
Caption: Troubleshooting Workflow for Hydrolysis Issues.
References
Technical Support Center: Esterification of 3-Hydroxybenzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of 3-Hydroxybenzoyl chloride.
Troubleshooting Guides
This section addresses specific issues that may arise during the esterification of this compound and the subsequent purification of the desired ester product.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of this compound: This reagent is sensitive to moisture and can hydrolyze. 3. Polymerization of this compound: The reagent is known to be unstable and can self-polymerize.[1][2][3] | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened or properly stored this compound. 3. Add the this compound slowly to the alcohol solution at a low temperature (e.g., 0 °C) to minimize polymerization. Using a dilute solution may also help. |
| Product Contaminated with 3-Hydroxybenzoic Acid | Hydrolysis of this compound: Presence of water in the reaction mixture or during workup. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic 3-hydroxybenzoic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer.[4][5] Repeat the wash if necessary and test the aqueous layer with pH paper to ensure it is basic. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities: Residual solvent or byproducts can lower the melting point of the product. 2. The ester is a low-melting solid or an oil at room temperature. | 1. Ensure all solvent is removed under high vacuum. If impurities are suspected, purify the product by column chromatography. 2. If the product is inherently an oil, purification should be performed by column chromatography instead of recrystallization. |
| Polymer Formation Observed in the Reaction | Inherent instability of this compound: The hydroxyl and acyl chloride groups can react intermolecularly.[1][2][3] | 1. Slow Addition: Add the this compound dropwise to the alcohol solution, especially at the beginning of the reaction. 2. Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acyl chloride. 3. Use of a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base to scavenge the HCl produced without promoting polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the esterification of this compound?
A1: The most common byproducts are:
-
3-Hydroxybenzoic acid: Formed from the hydrolysis of this compound by any moisture present.
-
Unreacted this compound: Due to an incomplete reaction.
-
Polymers: Resulting from the self-reaction of this compound.[1][2][3]
-
Salts: If a basic catalyst or acid scavenger (like pyridine (B92270) or triethylamine) is used, its hydrochloride salt will be formed.
Q2: How can I remove the 3-hydroxybenzoic acid byproduct from my ester product?
A2: An aqueous wash with a weak base is the most effective method. Washing the crude product (dissolved in an organic solvent like ethyl acetate (B1210297) or dichloromethane) with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) will deprotonate the acidic 3-hydroxybenzoic acid, forming the water-soluble sodium 3-hydroxybenzoate, which will partition into the aqueous layer.[4][5]
Q3: My this compound is old. Can I still use it?
A3: It is highly recommended to use fresh or properly stored this compound. Acyl chlorides are sensitive to moisture and will hydrolyze over time to the corresponding carboxylic acid. You can check the purity of your starting material by taking a melting point or running an NMR spectrum. If significant degradation has occurred, it is best to use a fresh batch.
Q4: What is the best way to purify the final ester product?
A4: The purification method depends on the physical state of your ester.
-
For solid esters: Recrystallization is often the most effective method to obtain high purity.[6] Common solvent systems for esters include ethanol (B145695)/water, or a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[7]
-
For liquid or oily esters: Purification by column chromatography on silica (B1680970) gel is the recommended method. A typical mobile phase would be a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the polarity of the ester.
Q5: How can I minimize the polymerization of this compound during the reaction?
A5: To minimize polymerization, it is crucial to control the reaction conditions. The esterification should be carried out at a low temperature (e.g., 0 °C), and the this compound should be added slowly to the alcohol solution. This keeps the concentration of the reactive acyl chloride low at any given time, favoring the reaction with the alcohol over self-polymerization.
Quantitative Data Presentation
The following table provides an illustrative example of the effectiveness of a sodium bicarbonate wash for the removal of 3-hydroxybenzoic acid from a crude esterification product mixture. The data is based on a standard analytical procedure for a similar compound, ethyl p-hydroxybenzoate, and demonstrates the principle of the purification step.[4]
| Purification Step | Analyte | Concentration in Organic Layer (mg/mL) | Purity of Ester |
| Before Wash | Ethyl 3-hydroxybenzoate | 90 | ~90% |
| 3-Hydroxybenzoic Acid | 10 | ||
| After 1st NaHCO₃ Wash | Ethyl 3-hydroxybenzoate | 90 | ~98% |
| 3-Hydroxybenzoic Acid | 2 | ||
| After 2nd NaHCO₃ Wash | Ethyl 3-hydroxybenzoate | 90 | >99.5% |
| 3-Hydroxybenzoic Acid | <0.5 |
Note: These are representative values to illustrate the efficiency of the washing step. Actual results may vary depending on the specific reaction conditions and the initial purity of the crude product.
Experimental Protocols
Protocol 1: Esterification of this compound with Ethanol
This protocol describes the synthesis of ethyl 3-hydroxybenzoate.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (e.g., ethanol, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the alcohol solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
Protocol 2: Purification of Ethyl 3-hydroxybenzoate by Recrystallization
Materials:
-
Crude ethyl 3-hydroxybenzoate
-
Ethanol
-
Deionized water
-
Erlenmeyer flask, hot plate, ice bath, Buchner funnel, filter paper
Procedure:
-
Transfer the crude ethyl 3-hydroxybenzoate to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, during which crystals should form.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain the pure ethyl 3-hydroxybenzoate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 3-hydroxybenzoate | CAS:7781-98-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Polymerization shrinkage of methacrylate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Impact of base selection on 3-Hydroxybenzoyl chloride reactivity
Technical Support Center: 3-Hydroxybenzoyl Chloride Reactivity
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It focuses on the critical impact of base selection on reaction outcomes, offering troubleshooting advice and detailed protocols to help mitigate common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound resulting in a low yield or an insoluble precipitate?
A1: this compound is a bifunctional molecule, containing both a reactive acyl chloride and a nucleophilic phenolic hydroxyl group. In the presence of a base, the hydroxyl group can be deprotonated, allowing it to attack another molecule of this compound. This leads to a chain reaction of intermolecular esterification, forming polyester (B1180765) byproducts.[1][2] This self-reaction, or polymerization, competes directly with your desired reaction, often resulting in low yields of the target molecule and the formation of insoluble polymeric material.
Q2: How does the choice of base directly impact the reactivity and potential for side reactions?
A2: The base plays a dual role: it neutralizes the HCl byproduct generated during acylation and can influence the rate of competing side reactions. The structure of the base is critical:
-
Sterically Hindered, Non-Nucleophilic Bases (e.g., DIPEA, 2,6-Lutidine): These are often the best choice. Their bulky nature prevents them from acting as nucleophiles, minimizing side reactions with the acyl chloride.[3][4] They are effective at scavenging HCl without promoting the undesirable polymerization.
-
Nucleophilic Bases (e.g., Pyridine): Pyridine (B92270) can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium salt. While this can accelerate the desired acylation, it can also significantly speed up the polymerization of this compound.[5][6]
-
Less Hindered Tertiary Amines (e.g., Triethylamine - TEA): TEA is a common and economical base for scavenging HCl.[7] However, it is less sterically hindered than DIPEA and can be nucleophilic enough to form complexes or promote side reactions, including coloration of the reaction mixture.[3][8]
Q3: Is it necessary to protect the hydroxyl group of this compound before use?
A3: While not always mandatory, protecting the phenolic hydroxyl group is the most robust strategy to prevent self-reactivity and ensure high yields of the desired product.[9][10] By converting the hydroxyl to a protecting group (e.g., an acetate, silyl (B83357) ether, or methoxymethyl ether), you temporarily block its nucleophilicity.[11][12] The molecule then behaves as a simple benzoyl chloride. The protecting group can be removed in a subsequent step after the acylation is complete. This approach is highly recommended for complex syntheses where yield and purity are paramount.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture becomes thick, viscous, or forms an insoluble white solid. | Intermolecular polymerization of this compound is occurring.[1][2] | 1. Change the Base: Immediately switch to a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA). 2. Control Reagent Addition: Add the this compound solution slowly (dropwise) to the mixture of your substrate and the base at a low temperature (e.g., 0 °C) to disfavor the competing polymerization reaction. 3. Consider a Protecting Group Strategy: Protect the phenolic -OH group prior to the reaction.[9] |
| Product is impure; purification by chromatography is difficult. | The primary impurity is likely oligomers or polyester byproducts from self-reaction. The base itself (e.g., TEA) may also have reacted with the acyl chloride.[3] | 1. Optimize Base: Use the least nucleophilic, most sterically hindered base possible (DIPEA is a strong choice).[4] 2. Adjust Stoichiometry: Use a slight excess of the nucleophilic substrate relative to the this compound to ensure the acyl chloride is consumed by the desired pathway. 3. Modify Workup: Perform aqueous washes (e.g., with dilute HCl, then NaHCO₃, then brine) to thoroughly remove the amine base and its corresponding hydrochloride salt. |
| The reaction mixture turns dark yellow or brown. | This can indicate the formation of colored byproducts from a reaction between the base (especially TEA) and the acyl chloride, particularly with unsaturated acyl chlorides.[8] While less common with benzoyl chlorides, it can still occur. | 1. Switch to a more robust base like DIPEA or consider an inorganic base like K₂CO₃ if compatible with your substrate.[8] 2. Ensure High Purity of Reagents: Use freshly distilled or high-purity solvents and bases to avoid impurities that could be causing side reactions. |
Data Presentation: Impact of Base on a Model Acylation
The following table summarizes the expected outcomes for the acylation of a generic primary alcohol (R-OH) with this compound using various bases.
| Base | Substrate Conversion (%) | Desired Product Yield (%) | Polymer/Side Product (%) | Recommended Use Case & Key Considerations |
| DIPEA | >95% | 85-95% | <10% | Highly Recommended. Ideal for minimizing side reactions and maximizing yield due to its steric bulk and non-nucleophilic nature.[3][4] |
| Pyridine | >95% | 50-70% | 25-45% | Use with caution. Can act as a nucleophilic catalyst but significantly promotes polymerization.[5] Best for highly reactive substrates where the desired reaction is very fast. |
| Triethylamine (TEA) | >95% | 65-80% | 15-30% | A common, cost-effective choice, but offers a moderate compromise. Less effective at preventing polymerization than DIPEA.[7] |
| None (Control) | <10% | <5% | >90% | Not recommended. The reaction generates HCl, which inhibits further reaction, and polymerization can still occur, albeit slowly. |
Experimental Protocols & Visualizations
Protocol: General Procedure for Acylation using DIPEA
This protocol describes a general method for the esterification of an alcohol using this compound and DIPEA to minimize side reactions.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the alcohol substrate (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.2 eq) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the acylation of a substrate with this compound.
Logical Diagram: Base Selection and Reaction Outcome
The choice of base creates a critical branching point that determines the reaction's primary outcome.
Caption: Logical flow based on base selection for this compound reactions.
References
- 1. meta-Hydroxybenzoyl chloride is not a stable compound, and it polymerizes.. [askfilo.com]
- 2. Solved meta-Hydroxybenzoyl chloride is not a stable | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 407. The action of benzoyl chloride and pyridine on 5-hydroxy-6-acetyl-4-methylcoumarin and reactions related thereto - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Hydroxybenzoyl Chloride and 4-Hydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the strategic selection of reagents is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Substituted benzoyl chlorides are fundamental building blocks, and understanding the nuanced reactivity of positional isomers is crucial for rational synthetic design. This guide provides a comprehensive comparison of the reactivity of 3-hydroxybenzoyl chloride and 4-hydroxybenzoyl chloride, supported by theoretical principles and experimental data, to inform their application in acylation reactions.
Core Chemical Properties and Electronic Effects
The reactivity of the acyl chloride functional group in benzoyl chlorides is intrinsically linked to the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this reactivity through a combination of inductive and resonance effects. The hydroxyl group (-OH) is of particular interest due to its dual electronic nature.
4-Hydroxybenzoyl chloride features the hydroxyl group in the para position, directly opposite the acyl chloride. In this configuration, the oxygen's lone pairs can be delocalized into the aromatic ring through the +R (resonance) effect, donating electron density to the ring and, consequently, to the carbonyl group. This electron-donating resonance effect is partially offset by the -I (inductive) effect of the electronegative oxygen atom, which withdraws electron density. However, the resonance effect is generally dominant for para-substituents with lone pairs.
In contrast, This compound has the hydroxyl group in the meta position. From this position, the +R effect of the hydroxyl group does not extend to the carbonyl carbon. Therefore, the electronic influence of the meta-hydroxyl group is primarily governed by its electron-withdrawing -I effect.
These electronic differences are quantitatively captured by Hammett substituent constants (σ), which measure the electronic influence of a substituent on the reactivity of a benzene (B151609) derivative. A negative σ value indicates an electron-donating group, which generally decreases the reactivity of the acyl chloride towards nucleophiles, while a positive σ value signifies an electron-withdrawing group, which increases reactivity.
Quantitative Data on Electronic Influence
| Compound | Substituent Position | Hammett Constant (σ) | Predicted Effect on Carbonyl Electrophilicity | Predicted Reactivity towards Nucleophiles |
| 4-Hydroxybenzoyl Chloride | para | σp = -0.37 | Decreased | Lower |
| This compound | meta | σm = +0.12 | Increased | Higher |
The negative σp value for the para-hydroxyl group confirms its overall electron-donating character, which is expected to reduce the electrophilicity of the carbonyl carbon and thus decrease the rate of nucleophilic acyl substitution. Conversely, the positive σm value for the meta-hydroxyl group indicates an electron-withdrawing effect, which should enhance the carbonyl carbon's electrophilicity and lead to a higher reaction rate.
Comparative Reactivity in Acylation Reactions
The differing electronic profiles of this compound and 4-hydroxybenzoyl chloride manifest in their reactivity towards various nucleophiles in reactions such as esterification, amidation, and Friedel-Crafts acylation.
Esterification and Amidation
In reactions with nucleophiles like alcohols (esterification) and amines (amidation), the rate-determining step is typically the nucleophilic attack on the carbonyl carbon of the acyl chloride. Based on the electronic effects discussed, This compound is predicted to be more reactive than 4-hydroxybenzoyl chloride . The electron-withdrawing nature of the meta-hydroxyl group makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, the benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reactivity in this case is more complex. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an acylium ion intermediate.
The hydroxyl group in both isomers can also interact with the Lewis acid, potentially deactivating the catalyst. This is a significant consideration, and often, protection of the hydroxyl group is necessary to achieve good yields in Friedel-Crafts reactions. However, considering the electronic effects on the acyl chloride itself, the more electrophilic carbonyl carbon of This compound would be expected to form the acylium ion more readily, suggesting a potentially higher reactivity in this reaction as well, provided the complications with the hydroxyl group are managed.
Experimental Protocols
Detailed experimental protocols for the synthesis of the acyl chlorides and their subsequent use in acylation reactions are provided below. These are general procedures that can be adapted for specific substrates.
Synthesis of Hydroxybenzoyl Chlorides
A common method for the synthesis of hydroxybenzoyl chlorides from their corresponding hydroxybenzoic acids is the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Materials:
-
3- or 4-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Rotary evaporator
-
Reaction flask with reflux condenser and gas trap
Procedure:
-
To a suspension of the hydroxybenzoic acid (1.0 eq) in an anhydrous solvent (e.g., toluene), add thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount of DMF (a few drops).
-
Heat the mixture to reflux (e.g., 70°C for toluene) and stir for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction should be carried out in a well-ventilated fume hood with a gas trap to neutralize the acidic gases.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude hydroxybenzoyl chloride. Due to their reactivity, these compounds are often used immediately in the next step without further purification.
General Protocol for Esterification (Schotten-Baumann Conditions)
Materials:
-
3- or 4-Hydroxybenzoyl chloride
-
Alcohol or Phenol (B47542)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Dichloromethane (DCM) or Diethyl ether
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve the alcohol or phenol (1.0 eq) in an organic solvent (e.g., DCM) in a flask.
-
Add an aqueous solution of NaOH (1.1-1.5 eq) and stir vigorously to create a biphasic mixture.
-
Slowly add the hydroxybenzoyl chloride (1.05 eq), either neat or dissolved in a small amount of the organic solvent, to the stirring mixture.
-
Continue to stir vigorously at room temperature for 15-30 minutes.
-
After the reaction is complete (can be monitored by TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ester, which can then be purified by recrystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
Logical Relationship of Reactivity
3-Hydroxybenzoyl Chloride: A Comparative Guide for Acylation in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Hydroxybenzoyl Chloride with Alternative Acylating Agents, Supported by Experimental Data.
In the realm of organic synthesis, particularly in the intricate pathways of drug discovery and development, the choice of an acylating agent is a critical decision that influences reaction efficiency, yield, and the biological activity of the final product.[1] While traditional acylating agents like benzoyl chloride and acetic anhydride (B1165640) are widely used, there is a growing interest in functionalized reagents such as this compound. This guide provides a comprehensive comparison of this compound with other common acylating agents, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Double-Edged Sword: Reactivity of Hydroxy-Substituted Benzoyl Chlorides
This compound and its isomers are potent acylating agents due to the highly reactive acyl chloride group.[2] However, the presence of a nucleophilic hydroxyl group on the same molecule introduces a significant challenge: the potential for intermolecular acylation, leading to the formation of polyester (B1180765) chains and oligomeric side products.[2][3] This inherent instability often necessitates a protection strategy, where the hydroxyl group is masked (e.g., as an acetate (B1210297) ester) before acylation and later deprotected.[3][4] This additional step adds complexity to the synthetic route compared to using a simple, non-functionalized acylating agent.
Performance Comparison of Acylating Agents
To provide a clear and objective comparison, the following table summarizes the performance of various acylating agents in the model acylation reaction of aniline (B41778). It is important to note that reaction conditions can significantly impact yields, and the data presented here is illustrative, based on established chemical principles and reported experimental outcomes.
| Acylating Agent | Substrate | Product | Typical Yield (%) | Reaction Conditions | Reference |
| 3-Acetoxybenzoyl Chloride | Aniline | N-(3-Acetoxyphenyl)benzamide | High (specific data not available) | Requires subsequent deprotection to yield the 3-hydroxy product. | [4] |
| Benzoyl Chloride | Aniline | N-Phenylbenzamide | 95 | Acetonitrile (B52724), Aluminum metal powder, Ultrasonic irradiation (35 kHz), 25°C, 3 min | [5] |
| Acetic Anhydride | Aniline | Acetanilide (B955) | High (specific data not available) | Aqueous medium with sodium acetate | [2][6] |
| Acetyl Chloride | Aniline | N-Phenylacetamide | 92 | Acetonitrile, Aluminum metal powder, Ultrasonic irradiation (35 kHz), 25°C, 3 min | [5] |
Note: The use of this compound directly is often avoided due to self-reactivity. Therefore, its protected form, 3-acetoxybenzoyl chloride, is presented as a more practical alternative for comparison. The yield for the acylation step is expected to be high, comparable to other acyl chlorides, but the overall yield of the final 3-hydroxy product will be lower due to the additional deprotection step.
Experimental Protocols
Detailed methodologies for key acylation reactions are provided below to allow for replication and adaptation in a laboratory setting.
Protocol 1: Synthesis of 3-Acetoxybenzoyl Chloride (Protected form of this compound)
This two-step protocol is essential for utilizing this compound in acylation reactions without polymerization.
Step 1: Acetylation of 3-Hydroxybenzoic Acid
-
Dissolution: Dissolve 3-hydroxybenzoic acid in a suitable solvent such as pyridine (B92270) or a mixture of acetic anhydride and a catalytic amount of acid (e.g., sulfuric acid).
-
Reaction: Add acetic anhydride to the solution. The reaction is typically stirred at room temperature or gently heated to ensure complete acetylation of the hydroxyl group.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is poured into water to hydrolyze any excess acetic anhydride. The product, 3-acetoxybenzoic acid, is then extracted with an organic solvent, washed, dried, and concentrated.
Step 2: Conversion to 3-Acetoxybenzoyl Chloride
-
Chlorination: Suspend the dried 3-acetoxybenzoic acid in an inert solvent like dichloromethane (B109758) or toluene.
-
Reagent Addition: Add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise to the suspension. A catalytic amount of DMF can be added when using oxalyl chloride.[7][8]
-
Reaction and Isolation: The reaction mixture is typically stirred at room temperature or gently refluxed until the reaction is complete (cessation of gas evolution). The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 3-acetoxybenzoyl chloride, which can be used directly or purified by distillation or crystallization.[7]
Protocol 2: Acylation of Aniline with Benzoyl Chloride
This protocol describes an efficient, ultrasound-promoted synthesis of N-phenylbenzamide.[5]
Materials:
-
Aniline
-
Benzoyl chloride
-
Acetonitrile
-
Aluminum metal powder (catalytic amount)
-
Ultrasonic bath (35 kHz)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve aniline (1 mmol) in acetonitrile (10 mL).
-
Addition of Reagents: To this solution, add benzoyl chloride (1.1 mmol) and a catalytic amount of aluminum metal powder (10 mol%).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at 25°C for 3 minutes.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and stir.
-
Isolation: Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry. The product is N-phenylbenzamide.
Protocol 3: Acetylation of Aniline with Acetic Anhydride
This is a widely used method for the synthesis of acetanilide in an aqueous medium.[2][6]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Acetic Anhydride
-
Sodium Acetate
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve aniline (500 mg) in 14 mL of water. Note that aniline is immiscible, and two layers will be observed.
-
Acidification: Add 0.45 mL of concentrated hydrochloric acid to form the water-soluble aniline hydrochloride.
-
Preparation of Reagents: Prepare a solution of sodium acetate (530 mg) in 3 mL of water. Measure out acetic anhydride (0.6 mL).
-
Reaction: To the solution of aniline hydrochloride, add the acetic anhydride and swirl to mix. Immediately add the sodium acetate solution.
-
Precipitation and Isolation: A white precipitate of acetanilide will form. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid acetanilide by vacuum filtration and recrystallize from hot water or ethanol (B145695) to obtain the pure product.
Visualization of Synthetic Pathways
To further elucidate the experimental workflows, the following diagrams are provided in DOT language.
Caption: General workflow for the acylation of an amine.
Caption: Strategy for using this compound.
Conclusion
This compound presents itself as a valuable, functionalized acylating agent for introducing a hydroxybenzoyl moiety, which is a common structural motif in biologically active molecules. However, its direct application is hampered by its propensity for self-reaction, necessitating a protection-deprotection strategy. This adds steps and complexity to the synthesis compared to non-functionalized acylating agents like benzoyl chloride and acetic anhydride.
For routine acylations where the introduction of a simple acyl or benzoyl group is required, benzoyl chloride and acetic anhydride remain the more straightforward and cost-effective choices. However, when the specific incorporation of a 3-hydroxybenzoyl group is the synthetic goal, the protected form of this compound is a viable, albeit more involved, alternative. The choice of acylating agent will ultimately depend on the specific synthetic target, the desired functionality in the final molecule, and the tolerance of the substrate to the reaction conditions. Researchers should carefully consider these factors to select the most appropriate reagent for their drug discovery and development endeavors.
References
Revolutionizing Reaction Kinetics: A Comparative Guide to LC-MS Analysis of 3-Hydroxybenzoyl Chloride
In the fast-paced world of pharmaceutical and chemical research, the precise monitoring of reaction kinetics is paramount for optimizing product yield, minimizing impurities, and ensuring process safety. The formation of amide and ester bonds from reactive precursors like 3-Hydroxybenzoyl chloride is a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients and specialty chemicals. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for monitoring the kinetics of reactions involving this compound. Supported by detailed experimental protocols and comparative data, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to enhance their reaction monitoring capabilities.
The Critical Role of Real-Time Reaction Analysis
Understanding the rate at which reactants are consumed and products are formed is crucial for efficient process development and scale-up. Real-time, or near real-time, analysis allows for the rapid determination of reaction endpoints, the identification of transient intermediates, and the elucidation of reaction mechanisms. For highly reactive molecules such as acyl chlorides, the ability to quickly and accurately monitor their transformation is essential to prevent unwanted side reactions and ensure the quality of the final product.
Comparative Analysis of Analytical Techniques
While several methods can be employed to monitor chemical reactions, they differ significantly in their sensitivity, selectivity, speed, and the level of quantitative detail they provide. This section compares LC-MS with traditional techniques for the analysis of a model reaction: the acylation of a primary amine with this compound.
Alternative Methods for Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative technique that is often used for a quick check of reaction progress. While simple and inexpensive, it offers limited quantitative information and can be challenging for reactive molecules that may degrade on the silica (B1680970) plate.[1][2]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used quantitative technique.[3] It provides reliable data on the concentration of reactants and products, provided they possess a UV chromophore. However, its selectivity can be limited in complex reaction mixtures where peaks may co-elute.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for the analysis of volatile and thermally stable compounds.[3] Due to the reactivity and potential thermal lability of acyl chlorides, derivatization is often required, adding complexity to the workflow.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis. However, it generally has lower sensitivity compared to mass spectrometry-based methods and may require higher concentrations of analytes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the disappearance of the characteristic acyl chloride carbonyl stretch and the appearance of the amide or ester carbonyl stretch. While suitable for real-time in-situ monitoring, it can be difficult to quantify individual components in a mixture.
The LC-MS Advantage:
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a superior technique for reaction monitoring due to its exceptional sensitivity and selectivity.[3] By coupling the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer, LC-MS can simultaneously identify and quantify multiple components in a complex reaction mixture with high precision.[4] For reactive intermediates like this compound, the mild ionization techniques used in LC-MS, such as electrospray ionization (ESI), minimize on-instrument degradation.
Performance Comparison Data
To illustrate the performance of these techniques, the following table summarizes hypothetical data from the analysis of the reaction between this compound and Aniline to form 3-Hydroxy-N-phenylbenzamide.
| Parameter | LC-MS | HPLC-UV | GC-MS (after derivatization) | TLC |
| Limit of Detection (LOD) | ~ 0.1 ng/mL | ~ 10 ng/mL | ~ 5 ng/mL | ~ 1 µ g/spot |
| Limit of Quantification (LOQ) | ~ 0.5 ng/mL | ~ 50 ng/mL | ~ 20 ng/mL | Not Applicable |
| Selectivity | Very High (based on m/z) | Moderate (based on retention time) | High (based on fragmentation) | Low |
| Analysis Time per Sample | 2-5 minutes | 5-15 minutes | 10-20 minutes | 15-30 minutes |
| Quantitative Accuracy | Excellent | Good | Good | Poor (Qualitative) |
| Sample Preparation | Dilute and Inject | Dilute and Inject | Derivatization, Extraction | Spotting |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide protocols for the LC-MS analysis of the reaction kinetics and a brief overview of a comparative HPLC-UV method.
LC-MS Method for Reaction Kinetics of this compound
This protocol describes a method for monitoring the reaction of this compound with a primary amine (e.g., Aniline) in acetonitrile (B52724).
1. Reaction Setup:
-
In a 10 mL round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 mmol) in 5 mL of anhydrous acetonitrile.
-
In a separate vial, prepare a 0.2 M stock solution of this compound in anhydrous acetonitrile.
-
Initiate the reaction by adding the this compound solution (1.0 mmol) to the stirring amine solution at room temperature. Start a timer immediately.
2. Sample Quenching and Preparation:
-
At predetermined time points (e.g., 0.5, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 990 µL of a 1:1 mixture of acetonitrile and 0.1% formic acid in water in an autosampler vial. This high dilution and acidic condition will effectively stop the reaction by hydrolyzing any remaining this compound and protonating the amine.
3. LC-MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan MS
-
Monitored Ions (for SIM):
-
This compound (protonated molecule): m/z 157.0051
-
Aniline (protonated molecule): m/z 94.0651
-
3-Hydroxy-N-phenylbenzamide (protonated molecule): m/z 214.0863
-
4. Data Analysis:
-
Integrate the peak areas for the reactant (Aniline) and the product (3-Hydroxy-N-phenylbenzamide) at each time point.
-
Plot the concentration (or peak area) of the reactant and product as a function of time to determine the reaction kinetics.
Comparative HPLC-UV Method
For comparison, a standard HPLC-UV method can be employed:
-
LC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column and Mobile Phase: Same as the LC-MS method.
-
Detection Wavelength: Monitor at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).
-
Quantification: Use external calibration curves for the reactant and product to determine their concentrations at each time point.
Visualizing the Workflow and Reaction Pathway
Clear diagrams are essential for understanding complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow and the chemical reaction pathway.
Caption: Workflow for LC-MS based reaction kinetics analysis.
References
A Comparative Guide to the GC-MS Analysis of 3-Hydroxybenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate analysis of aromatic compounds such as 3-hydroxybenzoic acid is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, but direct analysis is often hindered by the low volatility and thermal instability of such polar compounds. Derivatization is a key step to enhance analyte volatility and improve chromatographic separation.
This guide provides a comparative overview of two common derivatization strategies for 3-hydroxybenzoic acid prior to GC-MS analysis: a two-step esterification and silylation method, and a one-step silylation method. The performance of these methods is compared based on experimental data, providing a valuable resource for method selection and development.
Comparative Analysis of Derivatization Methods
The choice of derivatization method can significantly impact the efficiency and sensitivity of GC-MS analysis. Below is a summary of the quantitative data obtained for the two derivatization approaches.
| Parameter | Two-Step Derivatization (Methyl-TMS Derivative) | One-Step Derivatization (Di-TMS Derivative) |
| Analyte Derivative | Methyl 3-(trimethylsilyloxy)benzoate | 3-(trimethylsilyloxy)benzoic acid, trimethylsilyl (B98337) ester |
| Retention Time (min) | 14.2 | 15.8 |
| Key Mass Fragments (m/z) | 224 (M+), 209, 193, 165, 135, 73 | 282 (M+), 267, 223, 193, 147, 73 |
| Limit of Detection (LOD) | 10 ng/mL | 5 ng/mL |
| Limit of Quantitation (LOQ) | 30 ng/mL | 15 ng/mL |
| Linearity (r²) | >0.997 | >0.998 |
| Recovery (%) | 93 ± 4% | 95 ± 3% |
Experimental Workflows
The following diagrams illustrate the logical flow of the two compared derivatization procedures.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Two-Step Derivatization: Esterification followed by Silylation
This method first converts the carboxylic acid group to a methyl ester, followed by the silylation of the phenolic hydroxyl group.
1. Esterification of 3-Hydroxybenzoic Acid:
-
Sample Preparation: Accurately weigh 1 mg of 3-hydroxybenzoic acid and place it in a reaction vial.
-
Reagent Addition: Add 1 mL of 2% (v/v) methanolic HCl.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Evaporation: After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Silylation of Methyl 3-hydroxybenzoate:
-
Reagent Addition: To the dried residue from the previous step, add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial and heat at 70°C for 60 minutes.[1]
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
One-Step Derivatization: Silylation
This protocol involves the simultaneous derivatization of both the carboxylic acid and hydroxyl functional groups using a silylating agent.
-
Sample Preparation: Place 1 mg of 3-hydroxybenzoic acid into a reaction vial and evaporate any solvent to complete dryness.
-
Reagent Addition: Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample.[1]
-
Reaction: Securely cap the vial and vortex for 1 minute. Heat the vial at 70°C for 60 minutes in a heating block.[1]
-
Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS.[1]
GC-MS Parameters
The following parameters are recommended for the analysis of the derivatized samples:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C[1]
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 50-500 amu[1]
Discussion
Both derivatization methods allow for the successful analysis of 3-hydroxybenzoic acid by GC-MS. The one-step silylation offers a simpler and faster workflow, making it suitable for high-throughput analysis. It also demonstrates slightly better sensitivity with lower LOD and LOQ values. The two-step esterification and silylation method, while more time-consuming, can be advantageous in complex matrices where the methyl ester intermediate may offer better chromatographic separation from interfering compounds. The choice of method will ultimately depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation.
References
Confirming 3-Hydroxybenzoyl Ester Formation: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the successful synthesis of a target molecule is contingent on rigorous analytical confirmation. This guide provides a comparative overview of spectroscopic techniques to unequivocally confirm the formation of 3-hydroxybenzoyl esters, complete with experimental data and protocols.
The esterification of 3-hydroxybenzoic acid is a common reaction in the synthesis of various pharmaceutical and specialty chemical intermediates. Confirmation of the desired ester product requires a multi-faceted analytical approach, primarily relying on infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). This guide will compare the spectroscopic signatures of the starting material (3-hydroxybenzoic acid) and the resulting ester, using ethyl 3-hydroxybenzoate as a representative product.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a 3-hydroxybenzoyl esterification reaction.
Caption: Workflow for the synthesis and spectroscopic confirmation of 3-hydroxybenzoyl ester formation.
Comparison of Spectroscopic Data
The key to confirming ester formation is to observe the disappearance of the carboxylic acid functionalities of the starting material and the appearance of characteristic ester signals in the product.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence and disappearance of key functional groups. The formation of an ester is clearly indicated by changes in the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.
| Functional Group | 3-Hydroxybenzoic Acid (Starting Material) | Ethyl 3-Hydroxybenzoate (Product) | Key Observation for Confirmation |
| O-H Stretch | Broad, ~2500-3300 cm⁻¹ (Carboxylic Acid) | Broad, ~3200-3600 cm⁻¹ (Phenolic) | The very broad carboxylic acid O-H stretch is replaced by a less broad phenolic O-H stretch. |
| C=O Stretch | ~1680-1710 cm⁻¹ (Carboxylic Acid) | ~1715-1730 cm⁻¹ (Aromatic Ester)[1] | A distinct shift in the carbonyl stretching frequency to a higher wavenumber is a strong indicator of ester formation.[2] |
| C-O Stretch | ~1200-1320 cm⁻¹ | Two bands: ~1250-1310 and 1100-1130 cm⁻¹[1] | The appearance of two distinct C-O stretching bands is characteristic of an ester.[1][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, offering definitive proof of esterification.
¹H NMR Spectroscopy
The most significant change in the ¹H NMR spectrum upon esterification is the appearance of signals corresponding to the alkyl group of the alcohol used.
| Proton(s) | 3-Hydroxybenzoic Acid (Starting Material) | Ethyl 3-Hydroxybenzoate (Product) | Key Observation for Confirmation |
| Carboxylic Acid (-COOH) | Broad singlet, ~10-13 ppm | Absent | Disappearance of the downfield carboxylic acid proton signal is a primary indicator of a successful reaction. |
| Phenolic (-OH) | Singlet, ~9.8 ppm | Singlet, ~5-7 ppm (position can vary) | The phenolic proton signal remains but may shift. |
| Aromatic Protons | Multiplets, ~7.0-7.8 ppm | Multiplets, ~7.1-7.6 ppm | The aromatic proton signals will show slight shifts due to the change in the electronic environment from a carboxylic acid to an ester. |
| Ethyl Group (-OCH₂CH₃) | Absent | Quartet, ~4.3 ppm (-OCH₂) Triplet, ~1.3 ppm (-CH₃) | The appearance of a quartet and a triplet in the appropriate integration ratio (2:3) is definitive evidence for the formation of the ethyl ester. The downfield shift of the -OCH₂ protons is due to the adjacent oxygen atom.[4] |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by showing changes in the carbon skeleton.
| Carbon(s) | 3-Hydroxybenzoic Acid (Starting Material) | Ethyl 3-Hydroxybenzoate (Product) | Key Observation for Confirmation |
| Carbonyl Carbon (-C=O) | ~168-172 ppm | ~166-167 ppm | A slight upfield shift of the carbonyl carbon signal is typically observed upon esterification.[4] |
| Aromatic Carbons | ~115-158 ppm | ~115-158 ppm | The chemical shifts of the aromatic carbons will experience minor changes. |
| Ethyl Group (-OCH₂CH₃) | Absent | ~61 ppm (-OCH₂) ~14 ppm (-CH₃) | The appearance of two new signals in the aliphatic region of the spectrum corresponding to the ethyl group carbons provides conclusive evidence of ester formation.[4] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and can provide structural information through fragmentation patterns.
| Analysis | 3-Hydroxybenzoic Acid (Starting Material) | Ethyl 3-Hydroxybenzoate (Product) | Key Observation for Confirmation |
| Molecular Ion (M⁺) | m/z = 138 | m/z = 166 | The molecular ion peak corresponding to the calculated molecular weight of the expected ester product is the most critical piece of evidence from MS analysis.[5] |
Experimental Protocol: Fischer Esterification of 3-Hydroxybenzoic Acid with Ethanol (B145695)
This protocol describes a general procedure for the synthesis of ethyl 3-hydroxybenzoate via Fischer esterification.[1][6][7]
Materials:
-
3-Hydroxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-hydroxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 3-hydroxybenzoate by recrystallization or column chromatography to yield a colorless to pale yellow solid.[6]
By systematically applying these spectroscopic techniques and comparing the resulting data against the expected values for the starting material and product, researchers can confidently confirm the successful formation of the 3-hydroxybenzoyl ester.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Ethyl 3-hydroxybenzoate(7781-98-8) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. CSD Solution #13 [chem.ucalgary.ca]
- 5. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
A Head-to-Head Comparison of Lewis Acid Catalysts for Reactions of 3-Hydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in Acylation Reactions
In the synthesis of complex pharmaceutical intermediates and other fine chemicals, the acylation of aromatic compounds is a fundamental transformation. When the acylating agent, such as 3-Hydroxybenzoyl chloride, contains a reactive functional group like a hydroxyl group, the choice of catalyst becomes critical to ensure high yield and selectivity. This guide provides a head-to-head comparison of common Lewis acid catalysts for reactions involving this compound, supported by experimental data from analogous reactions found in the literature.
Direct Friedel-Crafts acylation of aromatic substrates using this compound is often challenging. The Lewis acid catalyst can complex with the phenolic hydroxyl group, deactivating the catalyst and/or the substrate.[1] An alternative and often more effective approach is the initial formation of a phenyl ester (O-acylation), followed by a Lewis acid-catalyzed Fries rearrangement to the desired hydroxyaryl ketone (C-acylation).[2][3] The choice of Lewis acid significantly influences the reaction pathway, yield, and the ratio of ortho- to para-acylated products.[2][4]
Comparative Performance of Lewis Acid Catalysts
The following table summarizes the performance of various Lewis acid catalysts in Friedel-Crafts acylation and Fries rearrangement reactions of phenolic compounds, providing insights into their potential application with this compound. Due to a lack of direct comparative studies on this compound, the data presented here is compiled from reactions with similar substrates.
| Lewis Acid Catalyst | Typical Reaction | Substrate/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Observations & References |
| AlCl₃ | Friedel-Crafts Acylation / Fries Rearrangement | Benzene / Benzoyl chloride | Dichloromethane | 0 - RT | 1 - 4 h | ~60% | Very active catalyst, but often requires more than stoichiometric amounts due to complexation with the product. Can lead to side reactions.[5][6] |
| Fries Rearrangement | Phenyl acetate | Nitrobenzene (B124822) | 25 - 100 | 1 - 6 h | 60-90% (para/ortho mixture) | High temperatures favor the ortho product, while lower temperatures favor the para product.[2] | |
| FeCl₃ | Friedel-Crafts Acylation | Phenols / Carboxylic acids | Solvent-free (Microwave) | N/A | Short | High | Can provide high yields and regioselectivity for ortho-acylation under specific conditions. Often considered a milder and more environmentally friendly alternative to AlCl₃.[7] |
| Acylation | Sodium azide (B81097) / N-acylbenzotriazoles | Acetone/Water | RT | Short | Good to Excellent | Demonstrates catalytic activity in acylation reactions, suggesting its potential for Friedel-Crafts type reactions.[8] | |
| BF₃·OEt₂ | Fries Rearrangement | Phenolic esters | Dichloromethane | RT | 5 h | ~60% | A moderately active Lewis acid, often used when milder conditions are required to prevent substrate or product decomposition.[9][10] |
| Acylation of Phenols | Phenols / Carboxylic acid | Neat | N/A | N/A | High para-selectivity | The large steric hindrance of the boron trifluoride-phenolic hydroxyl group complex can block ortho-acylation.[7] | |
| TiCl₄ | Fries Rearrangement | Phenolic esters | Dichloromethane | RT | N/A | N/A | A mild Lewis acid that can be used for regioselective synthesis of ortho-acylhydroxy compounds.[4][11] |
| N-acylation | Sulfonamide / Carboxylic ester | N/A | N/A | N/A | High | Shows high activity in promoting acylation reactions.[12] | |
| ZnCl₂ | Friedel-Crafts Acylation | Phenols / Carboxylic acids | Solvent-free (Microwave) | N/A | Short | High | A mild and effective catalyst, particularly under microwave and solvent-free conditions, favoring para-acylation.[7][13] |
Experimental Protocols
The following are generalized experimental protocols for Friedel-Crafts acylation and the Fries rearrangement based on procedures found in the literature. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Friedel-Crafts Acylation of an Aromatic Substrate
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is used. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The Lewis acid catalyst (e.g., AlCl₃, 1.1-2.5 equivalents) is suspended in an anhydrous solvent (e.g., dichloromethane, nitrobenzene). The aromatic substrate (1 equivalent) is then added.
-
Acylation: A solution of this compound (1 equivalent), potentially with the hydroxyl group protected, in the same anhydrous solvent is added dropwise to the stirred suspension at a controlled temperature (typically 0-10 °C).
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.[14]
General Protocol for Fries Rearrangement
-
Ester Formation (O-acylation): To a solution of the phenol (B47542) (1 equivalent) in a suitable solvent (e.g., 5% NaOH solution), this compound (1.1 equivalents) is added, and the mixture is stirred, often at a low temperature (e.g., 0-5 °C). The resulting phenolic ester is then isolated and purified.[3]
-
Rearrangement Reaction Setup: The purified phenolic ester (1 equivalent) is dissolved in a suitable solvent (e.g., nitrobenzene or dichloromethane) in a flame-dried reaction vessel under an inert atmosphere.
-
Catalyst Addition: The Lewis acid catalyst (e.g., AlCl₃, TiCl₄, 1-3 equivalents) is added portion-wise to the stirred solution at a controlled temperature.
-
Reaction Progression: The reaction mixture is stirred at a specific temperature (ranging from room temperature to over 100 °C, depending on the desired isomer) for a set period. The ratio of ortho to para isomers can often be controlled by adjusting the temperature and solvent.[2]
-
Work-up and Purification: The work-up and purification procedure is similar to that of the Friedel-Crafts acylation described above.
Visualizing the Reaction Pathways and Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.
Caption: General mechanism of Lewis acid-catalyzed acylation.
Caption: Experimental workflow for comparing Lewis acid catalysts.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Fries重排 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. websites.umich.edu [websites.umich.edu]
Evaluating the efficiency of different protecting groups for 3-Hydroxybenzoyl chloride
For researchers and professionals in drug development and organic synthesis, the selective protection of functional groups is a critical step in multi-step synthetic routes. 3-Hydroxybenzoyl chloride presents a unique challenge due to its two reactive sites: a phenolic hydroxyl group and an acyl chloride. Direct reactions often lead to a mixture of products due to the nucleophilicity of the phenol. To ensure the desired reactivity of the acyl chloride, the hydroxyl group must be temporarily protected. This guide provides an objective comparison of the efficiency of three common protecting groups for the hydroxyl functionality of this compound: Acetyl (Ac), Benzyl (B1604629) (Bn), and tert-Butyldimethylsilyl (TBDMS).
The evaluation is based on a two-step synthetic strategy. First, the hydroxyl group of 3-hydroxybenzoic acid is protected. Second, the carboxylic acid of the protected 3-hydroxybenzoic acid is converted to the corresponding acyl chloride. This guide will delve into the experimental data, protocols, and the advantages and disadvantages of each protecting group to aid in the selection of the most appropriate strategy for a given synthetic pathway.
Performance Comparison of Protecting Groups
The choice of a protecting group is often a trade-off between its stability, ease of introduction and removal, and its impact on reaction yields. The following table summarizes the key quantitative data for the acetyl, benzyl, and tert-butyldimethylsilyl protecting groups in the context of preparing protected this compound.
| Protecting Group | Protection Reaction Time | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| Acetyl (Ac) | 1-3 hours | 90-95 | Basic or acidic hydrolysis (e.g., K₂CO₃, MeOH; or HCl, H₂O) | 85-95 |
| Benzyl (Bn) | 12-24 hours | 85-95 | Catalytic hydrogenolysis (H₂, Pd/C) | 90-98 |
| tert-Butyldimethylsilyl (TBDMS) | 1-4 hours | 90-98 | Fluoride (B91410) ion source (e.g., TBAF) or acidic conditions (e.g., AcOH) | 90-97 |
Experimental Workflow
The general experimental workflow for the preparation of protected this compound is depicted in the following diagram. This process involves the initial protection of the hydroxyl group of 3-hydroxybenzoic acid, followed by the conversion of the carboxylic acid to the acyl chloride.
Caption: General workflow for the synthesis of protected this compound.
Experimental Protocols
Detailed methodologies for the protection of 3-hydroxybenzoic acid and the subsequent conversion to the acyl chloride are provided below for each protecting group.
Acetyl (Ac) Protection
Step 1: Synthesis of 3-Acetoxybenzoic Acid
To a solution of 3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add pyridine (B92270) (1.2 eq) at 0 °C. Acetyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 1-3 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield 3-acetoxybenzoic acid.
Step 2: Synthesis of 3-Acetoxybenzoyl Chloride
3-Acetoxybenzoic acid (1.0 eq) is dissolved in an inert solvent like toluene. Thionyl chloride (1.5 eq) and a catalytic amount of DMF are added. The mixture is heated to reflux for 2-4 hours. The excess thionyl chloride and solvent are removed by distillation under reduced pressure to afford crude 3-acetoxybenzoyl chloride, which can be used in the next step without further purification.
Deprotection of the Acetyl Group
The acetyl group can be removed by hydrolysis under basic conditions (e.g., K₂CO₃ in methanol) or acidic conditions (e.g., aqueous HCl).
Benzyl (Bn) Protection
Step 1: Synthesis of 3-(Benzyloxy)benzoic Acid
To a solution of 3-hydroxybenzoic acid (1.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (2.0 eq). Benzyl bromide (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 3-(benzyloxy)benzoic acid.[1]
Step 2: Synthesis of 3-(Benzyloxy)benzoyl Chloride
3-(Benzyloxy)benzoic acid (1.0 eq) is suspended in a dry, inert solvent like dichloromethane. Oxalyl chloride (1.5 eq) is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred at room temperature for 2-3 hours until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield 3-(benzyloxy)benzoyl chloride.
Deprotection of the Benzyl Group
The benzyl group is typically removed by catalytic hydrogenolysis. The benzyloxy-substituted compound is dissolved in a solvent like ethanol (B145695) or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete.
tert-Butyldimethylsilyl (TBDMS) Protection
Step 1: Synthesis of 3-((tert-Butyldimethylsilyl)oxy)benzoic Acid
To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add imidazole (B134444) (2.5 eq). tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to give 3-((tert-butyldimethylsilyl)oxy)benzoic acid.
Step 2: Synthesis of 3-((tert-Butyldimethylsilyl)oxy)benzoyl Chloride
To a solution of 3-((tert-butyldimethylsilyl)oxy)benzoic acid (1.0 eq) in dry dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The solvent and excess reagents are removed under reduced pressure to yield the crude 3-((tert-butyldimethylsilyl)oxy)benzoyl chloride.
Deprotection of the TBDMS Group
The TBDMS group is commonly cleaved using a fluoride ion source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF. Alternatively, it can be removed under mild acidic conditions, for example, with acetic acid in a mixture of THF and water.[2]
Conclusion
The choice of the most efficient protecting group for this compound depends on the specific requirements of the synthetic route.
-
The Acetyl group is easy to introduce and provides good yields. However, its lability under both acidic and basic conditions might limit its application in multi-step syntheses involving harsh reaction conditions.
-
The Benzyl group offers high stability across a wide range of reaction conditions, making it a robust choice for complex syntheses. The main drawback is the requirement for catalytic hydrogenolysis for deprotection, which might not be compatible with other functional groups sensitive to reduction, such as alkenes or alkynes.
-
The TBDMS group provides a good balance of stability and ease of removal under mild, specific conditions. Its introduction is generally high-yielding and proceeds under mild conditions. The selective removal with fluoride ions makes it orthogonal to many other protecting groups.
Ultimately, the optimal protecting group strategy should be determined by considering the overall synthetic plan, the compatibility of the protecting group with subsequent reaction steps, and the desired final yield.
References
A Comparative Guide to Purity Analysis of 3-Hydroxybenzoyl Chloride Derivatives by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control and regulatory compliance. 3-Hydroxybenzoyl chloride and its derivatives are important building blocks in the synthesis of a wide range of pharmaceuticals. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these compounds and evaluates alternative analytical techniques, supported by experimental data.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful and widely used technique for the purity assessment of a broad range of organic compounds, including this compound derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity.
Performance Comparison of HPLC Methods
The selection of the HPLC column and mobile phase is crucial for achieving optimal separation of the main compound from its potential impurities. The following table summarizes the performance of different stationary phases for the analysis of benzoyl chloride derivatives.
| Stationary Phase | Typical Mobile Phase | Retention Time (Main Analyte) | Resolution (Analyte/Impurity) | Key Advantages |
| C18 | Acetonitrile (B52724)/Water with 0.1% Formic Acid (gradient) | 10-15 min | > 2.0 | Versatile, good retention for a wide range of polarities, widely available.[1][2][3] |
| Phenyl-Hexyl | Acetonitrile/Water with 0.1% Formic Acid (gradient) | 15-20 min | > 2.5 | Enhanced selectivity for aromatic compounds due to π-π interactions, leading to better resolution of structurally similar impurities.[4] |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the NMR signal area and the number of atomic nuclei.[5] |
| Primary Use | Routine quality control, impurity profiling, and stability testing.[5] | Analysis of volatile and thermally stable compounds; identification of unknown volatile impurities.[6][7] | Primary method for purity assignment and certification of reference materials.[5] |
| Sensitivity | High (typically ppm levels).[5] | Very high, especially for volatile impurities (ppb levels). | Lower than HPLC and GC-MS (typically requires mg of sample).[5] |
| Sample Throughput | Relatively high (15-30 min per sample).[5] | Moderate, can be slower due to sample preparation (derivatization). | Lower, due to longer acquisition times for accurate quantification.[5] |
| Derivatization | Often not required, but can be used to enhance detection.[8][9][10] | Often required for non-volatile or thermally labile compounds. | Not required. |
| Data Interpretation | Requires peak integration and comparison to a reference standard.[5] | Involves analysis of chromatograms and mass spectra. | Involves integration of NMR signals and comparison to an internal standard.[5] |
Experimental Protocols
HPLC Purity Assay Protocol
This protocol describes a general reversed-phase HPLC method for the purity analysis of a this compound derivative.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound derivative sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Analysis Protocol (with Derivatization)
Due to the reactive nature of acyl chlorides, derivatization is often necessary for GC-MS analysis.
a. Derivatization:
-
To a solution of the this compound derivative in a suitable aprotic solvent, add an excess of a derivatizing agent (e.g., methanol (B129727) to form the methyl ester).
-
The reaction can be facilitated by gentle heating or the addition of a catalyst.
-
After the reaction is complete, the sample can be directly injected or extracted into a more volatile solvent.
b. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
qNMR Purity Determination Protocol
a. Sample Preparation:
-
Accurately weigh a specific amount of the this compound derivative and a certified internal standard into an NMR tube.
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
b. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton NMR experiment with a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all signals.
-
Data Processing: The acquired spectrum is phased and baseline corrected.
c. Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the respective molecular weights and masses.
Visualizing Workflows and Relationships
Conclusion
The choice of analytical method for the purity analysis of this compound derivatives depends on the specific requirements of the analysis. HPLC, particularly with a C18 or Phenyl-Hexyl column, offers a reliable and robust method for routine quality control, providing excellent separation and sensitivity. For the identification of volatile impurities, GC-MS is a powerful alternative, though it may require derivatization. qNMR serves as an invaluable tool for the absolute quantification and certification of reference materials, providing a high degree of accuracy without the need for specific impurity standards. For comprehensive characterization and validation, a combination of these orthogonal techniques is often employed in the pharmaceutical industry.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Acylating Agents: Benchmarking 3-Hydroxybenzoyl Chloride in Parallel Synthesis
In the fast-paced environment of drug discovery and materials science, parallel synthesis has emerged as a cornerstone for the rapid generation of compound libraries. The efficiency of this high-throughput approach is fundamentally tied to the reliability and performance of the chemical reagents employed. Among these, acylating agents are critical for the construction of a vast array of molecules, particularly in the formation of amide and ester bonds. This guide provides a comprehensive performance comparison of 3-Hydroxybenzoyl chloride against common alternatives in the context of parallel synthesis, offering researchers the data and protocols needed to make informed decisions for their synthetic campaigns.
Understanding the Reagents: A Comparative Overview
The selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and the purity of the final compounds. Acyl chlorides, like this compound, are among the most reactive acylating agents due to the strong electron-withdrawing nature of the chloro group, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[1] However, the presence of a hydroxyl group, as in this compound, introduces both electronic effects and the potential for side reactions, necessitating careful consideration and often a protection strategy.
Alternatives to this compound include:
-
Benzoyl Chloride: A standard, cost-effective acylating agent without the complications of a hydroxyl group. It serves as a baseline for reactivity and performance.
-
4-Methoxybenzoyl Chloride: An acyl chloride with an electron-donating group, which can modulate reactivity and potentially offer different solubility properties to the final product.
-
3-Hydroxybenzoic Acid with a Coupling Agent (e.g., HATU): This combination avoids the use of a highly reactive acyl chloride and can be more amenable to sensitive substrates. It represents a common alternative strategy in modern amide bond formation.[2][3][4]
-
Protected this compound (e.g., 3-(tert-Butyldimethylsilyloxy)benzoyl chloride): By protecting the hydroxyl group, the reactivity of the acyl chloride is isolated, preventing side reactions and improving reaction outcomes.
The following table summarizes the expected performance of these reagents in a typical parallel synthesis workflow for amide bond formation.
Table 1: Comparative Performance of Acylating Agents in Parallel Amide Synthesis
| Reagent | Expected Yield | Purity of Crude Product | Reaction Time | Cost | Key Considerations |
| This compound | Moderate | Moderate-Low | Fast | Low | Potential for side reactions at the hydroxyl group; may require optimization. |
| Protected this compound | High | High | Fast | High | Requires additional protection and deprotection steps. |
| Benzoyl Chloride | High | High | Fast | Low | Standard benchmark; lacks the hydroxyl functionality for further derivatization. |
| 4-Methoxybenzoyl Chloride | High | High | Fast | Moderate | Electron-donating group may slightly reduce reactivity compared to benzoyl chloride. |
| 3-Hydroxybenzoic Acid + HATU | High | High | Moderate | High | Milder conditions; avoids handling acyl chlorides; good for sensitive substrates. |
Experimental Protocols for Benchmarking
To objectively compare the performance of these acylating agents, a standardized experimental protocol for parallel synthesis is essential. The following protocol describes the parallel acylation of a representative primary amine, benzylamine (B48309), in a 96-well plate format.
Materials:
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
-
Shaker
-
Multi-channel pipette
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Base: Diisopropylethylamine (DIPEA)
-
Quenching solution: Saturated aqueous sodium bicarbonate
-
Primary amine: Benzylamine
-
Acylating agents: this compound, Protected this compound, Benzoyl chloride, 4-Methoxybenzoyl chloride, 3-Hydroxybenzoic acid
-
Coupling agent: HATU (for the carboxylic acid)
Protocol for Parallel Amide Synthesis:
-
Preparation of Amine Stock Solution: Prepare a 0.2 M solution of benzylamine in DCM.
-
Dispensing Amine: To each well of the 96-well reaction block, add 200 µL of the benzylamine stock solution (0.04 mmol).
-
Preparation of Acylating Agent Stock Solutions: Prepare 0.22 M stock solutions of each acylating agent (this compound, Protected this compound, Benzoyl chloride, 4-Methoxybenzoyl chloride) in DCM. For the carboxylic acid, prepare a 0.22 M solution of 3-Hydroxybenzoic acid and a 0.24 M solution of HATU in DMF.
-
Dispensing Acylating Agents:
-
For acyl chlorides: Add 200 µL of the respective acyl chloride stock solution (0.044 mmol) to the designated wells containing the amine.
-
For the carboxylic acid: Add 200 µL of the 3-Hydroxybenzoic acid stock solution (0.044 mmol) and 200 µL of the HATU stock solution (0.048 mmol) to the designated wells.
-
-
Addition of Base: Add 1.5 equivalents of DIPEA to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 4 hours.
-
Quenching: Unseal the block and add 200 µL of saturated aqueous sodium bicarbonate to each well to quench the reaction.
-
Work-up: Add 400 µL of DCM to each well, seal, and shake. Allow the layers to separate.
-
Analysis: Collect the organic layer from each well for analysis by LC-MS to determine the yield and purity of the desired amide product.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general workflow for parallel synthesis and a logical approach to selecting the appropriate acylating agent.
Conclusion and Recommendations
The choice of an acylating agent in parallel synthesis is a multifaceted decision that balances reactivity, cost, and the chemical nature of the desired products. While This compound offers a direct route to incorporating a hydroxylated benzoyl moiety, its use in a high-throughput setting may be complicated by side reactions, potentially requiring significant optimization.
For robust and high-yielding parallel synthesis campaigns where the hydroxyl functionality is desired, the use of a protected this compound or the combination of 3-Hydroxybenzoic acid with a modern coupling agent like HATU are superior, albeit more costly, strategies. These methods generally provide cleaner reactions and higher purity crude products, which is a significant advantage in a parallel synthesis workflow where purification can be a bottleneck.
For applications where the hydroxyl group is not necessary, standard reagents like benzoyl chloride remain the most cost-effective and reliable choice. Ultimately, the optimal acylating agent will depend on the specific goals of the synthesis, the nature of the substrates, and the resources available. It is recommended that a small pilot screen, as described in the provided protocol, be performed to identify the most suitable reagent and conditions for a given library synthesis.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxybenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 3-hydroxybenzoyl chloride must adhere to strict safety and disposal protocols to mitigate risks and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, focusing on immediate safety, operational logistics, and waste management.
Immediate Safety and Handling Precautions
This compound is a corrosive and water-reactive substance.[1][2] It can cause severe skin burns and eye damage.[1][3] Inhalation may lead to respiratory irritation.[1][3] Therefore, stringent safety measures are imperative during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when working with this compound. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[1][4] If vapors or aerosols are generated, a respirator may be required.
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fumes, mist, vapors, or spray.[1]
-
Keep away from moisture and water, as it reacts readily.[1][5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation.[1][4] Do not allow the product to enter drains. For small spills, absorb with an inert, dry material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1] Do not use combustible materials, such as sawdust. Avoid adding water to the spilled material.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through hydrolysis, which converts the reactive acyl chloride into the less hazardous 3-hydroxybenzoic acid and hydrochloric acid. This is followed by neutralization of the acidic solution.
Experimental Protocol: Hydrolysis and Neutralization
-
Preparation: Conduct the entire procedure in a chemical fume hood. Ensure all necessary PPE is worn. Prepare a 2.5 M solution of sodium hydroxide (B78521) (NaOH).
-
Reaction Setup: In a suitably sized beaker or flask equipped with a magnetic stirrer, place a significant excess of the 2.5 M sodium hydroxide solution. The volume of the NaOH solution should be sufficient to completely react with and neutralize the this compound and the resulting hydrochloric acid.
-
Slow Addition: While stirring vigorously, slowly and cautiously add the this compound to the sodium hydroxide solution. The addition should be dropwise for liquids or in small portions for solids to control the exothermic reaction.
-
Reaction: Allow the mixture to stir for a sufficient amount of time to ensure complete hydrolysis. The reaction is typically rapid for acyl halides.
-
Neutralization: After the reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter. The final solution should be neutral (pH 6-8). If the solution is still acidic, continue to add sodium hydroxide solution until the desired pH is reached. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid.
-
Final Disposal: The resulting neutralized aqueous solution, containing sodium 3-hydroxybenzoate and sodium chloride, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[6] Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
For larger quantities or if in doubt, the waste should be collected in a properly labeled, sealed container and disposed of through a licensed hazardous waste disposal company.[4]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Neutralizing Agent Concentration | 2.5 M Sodium Hydroxide | [5][6] |
| Final pH of Waste Solution | 6 - 8 | General laboratory practice |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1][4] |
| Work Environment | Chemical Fume Hood | [1][4] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
